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Core Science & Biosynthesis

Foundational

3-Bromo-6-methoxy-1-methyl-1H-indazole chemical structure properties

An In-depth Technical Guide to 3-Bromo-6-methoxy-1-methyl-1H-indazole Introduction: The Strategic Importance of the Indazole Scaffold The indazole nucleus, a bicyclic aromatic heterocycle, represents one of the most sign...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 3-Bromo-6-methoxy-1-methyl-1H-indazole

Introduction: The Strategic Importance of the Indazole Scaffold

The indazole nucleus, a bicyclic aromatic heterocycle, represents one of the most significant "privileged scaffolds" in modern medicinal chemistry.[1][2] Its structural resemblance to purine and indole allows it to function as a versatile bioisostere, interacting with a wide array of biological targets.[2][3] Consequently, indazole derivatives have been successfully developed into therapeutics for various diseases, including cancer, inflammation, and bacterial infections.[1][3]

This guide focuses on a specific, highly functionalized derivative: 3-Bromo-6-methoxy-1-methyl-1H-indazole . This molecule is not merely an endpoint but a strategic platform for drug discovery. The presence of a bromine atom at the 3-position provides a reactive handle for extensive derivatization via cross-coupling reactions, while the methoxy and N-methyl groups modulate the electronic properties, solubility, and metabolic stability of the core. Understanding the properties, synthesis, and reactivity of this compound is therefore critical for researchers aiming to leverage the full potential of the indazole scaffold in designing next-generation therapeutics.

Section 1: Core Chemical and Physical Properties

The foundational characteristics of a compound dictate its handling, storage, and behavior in reaction systems. The properties of 3-Bromo-6-methoxy-1-methyl-1H-indazole are summarized below.

Structural and Physical Data

The key identifying and physical data for the title compound are presented in Table 1. The N-methylation prevents the tautomerism often seen in 1H-indazoles, locking the scaffold into a single, stable isomeric form.[1]

PropertyValueSource/Rationale
IUPAC Name 3-bromo-6-methoxy-1-methyl-1H-indazole-
Molecular Formula C₉H₉BrN₂ODerived from structure
Molecular Weight 241.09 g/mol Calculated
CAS Number Not explicitly assigned; a derivative of 3-Bromo-6-methoxy-1H-indazole (CAS: 1134328-18-9)[4]
Appearance Predicted to be an off-white to light brown solidBased on similar compounds[4][5]
Melting Point Predicted: >90 °CBased on 6-Bromo-1-methyl-1H-indazole[6]
Solubility Soluble in organic solvents (e.g., DCM, Ethyl Acetate, DMF, DMSO); Poorly soluble in waterGeneral property of similar heterocycles
Storage Conditions Store at 2-8°C under an inert atmosphere (e.g., Argon or Nitrogen)[4]
Predicted Spectroscopic Profile

While a dedicated experimental spectrum for this exact molecule is not publicly available, a highly accurate spectroscopic profile can be predicted based on extensive data from closely related analogues.[7][8][9] This predicted data is invaluable for reaction monitoring and product confirmation.

TechniquePredicted DataRationale for Interpretation
¹H NMR δ (ppm): 7.7-7.8 (d, 1H, H4), 7.0-7.1 (d, 1H, H7), 6.8-6.9 (dd, 1H, H5), 4.1-4.2 (s, 3H, N-CH₃), 3.8-3.9 (s, 3H, O-CH₃)The H4 proton is deshielded by the pyrazole ring. The 6-methoxy group causes an upfield shift for protons H5 and H7. The N-methyl and O-methyl groups appear as sharp singlets.[7][8]
¹³C NMR δ (ppm): ~160 (C6), ~142 (C7a), ~123 (C4), ~122 (C3a), ~120 (C3-Br), ~116 (C5), ~92 (C7), ~56 (O-CH₃), ~36 (N-CH₃)The C6 carbon attached to the methoxy group is significantly downfield. The C3 carbon bearing the bromine is also characteristically shifted.[7]
IR ν (cm⁻¹): 3050-3100 (Ar C-H), 2950-2980 (Alkyl C-H), 1600-1620 (C=N, C=C), 1200-1250 (Ar-O-C stretch)These bands are characteristic of the aromatic heterocyclic core, the methyl groups, and the aryl ether linkage.[8]
Mass Spec (EI) m/z: 240/242 (M+, isotopic pattern for Br), 225/227 ([M-CH₃]+), 197/199 ([M-CH₃-CO]+)The molecular ion will show the characteristic ~1:1 isotopic pattern for bromine. Fragmentation will likely involve loss of the methyl groups.

Section 2: Synthesis and Purification Protocol

The synthesis of 3-Bromo-6-methoxy-1-methyl-1H-indazole can be approached through a logical, multi-step sequence starting from commercially available precursors. The causality behind this proposed route is to first establish the indazole core, followed by regioselective bromination and finally N-methylation.

Proposed Synthetic Workflow

The workflow diagram below illustrates a plausible and efficient pathway. This method avoids the use of highly toxic reagents and proceeds through stable, characterizable intermediates.

Synthesis_Workflow cluster_0 Step 1: Indazole Formation cluster_1 Step 2: Bromination cluster_2 Step 3: N-Methylation A 2-Amino-4-methoxy- benzaldehyde B 6-Methoxy-1H-indazole A->B 1. NaNO₂, HCl (Diazotization) 2. Na₂SO₃ (Reduction/Cyclization) C 3-Bromo-6-methoxy- 1H-indazole B->C NBS or Br₂ in Acetic Acid D 3-Bromo-6-methoxy- 1-methyl-1H-indazole C->D CH₃I, K₂CO₃ in Acetone/DMF Reactivity_Pathways cluster_suzuki Suzuki Coupling cluster_sonogashira Sonogashira Coupling cluster_buchwald Buchwald-Hartwig Amination cluster_heck Heck Coupling Core 3-Bromo-6-methoxy- 1-methyl-1H-indazole Suzuki_Product 3-Aryl/Heteroaryl Derivative Core->Suzuki_Product R-B(OH)₂ Pd Catalyst, Base Sonogashira_Product 3-Alkynyl Derivative Core->Sonogashira_Product Terminal Alkyne Pd/Cu Catalysts, Base Buchwald_Product 3-Amino Derivative Core->Buchwald_Product Amine (R₂NH) Pd Catalyst, Base Heck_Product 3-Alkene Derivative Core->Heck_Product Alkene Pd Catalyst, Base

Sources

Exploratory

An In-Depth Technical Guide to 6-Methoxy-1-Methyl-1H-Indazole Derivatives in Medicinal Chemistry

Prepared for: Researchers, Scientists, and Drug Development Professionals Abstract The indazole ring system represents a "privileged scaffold" in medicinal chemistry, forming the core of numerous pharmacologically active...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

The indazole ring system represents a "privileged scaffold" in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2] This bicyclic heterocycle, consisting of a fused benzene and pyrazole ring, exhibits a wide array of biological activities, including anti-inflammatory, anticancer, and neuroprotective properties.[3][4][5][6] Among the vast landscape of indazole derivatives, the 6-methoxy-1-methyl-1H-indazole core has emerged as a particularly promising framework for the development of novel therapeutics. The strategic placement of the methoxy group at the 6-position and the methyl group at the 1-position significantly influences the molecule's electronic properties and spatial arrangement, allowing for fine-tuned interactions with various biological targets. This guide provides a comprehensive exploration of the 6-methoxy-1-methyl-1H-indazole scaffold, delving into its synthesis, key therapeutic applications as kinase inhibitors, and the experimental protocols used for its evaluation.

The Indazole Scaffold: A Foundation for Drug Discovery

Indazoles are nitrogen-containing heterocyclic compounds that exist in two primary tautomeric forms: 1H-indazole and 2H-indazole.[2][7] The 1H-tautomer is generally the more thermodynamically stable and, therefore, the predominant form in most derivatives.[2][3] The indazole nucleus is often considered a bioisostere of indole, capable of forming critical hydrogen bond interactions with biological targets while offering improved metabolic stability.[2] This unique combination of properties has cemented the indazole scaffold's importance in modern pharmacology, leading to the development of several FDA-approved drugs.[2][8]

The core subject of this guide, the 6-methoxy-1-methyl-1H-indazole, possesses specific substitutions that are critical to its function. The N1-methylation prevents the formation of alternative tautomers and removes a hydrogen bond donor, which can be crucial for optimizing binding affinity and cell permeability. The 6-methoxy group, an electron-donating substituent, can modulate the electronic landscape of the aromatic system and provide a key interaction point within a protein's binding pocket.

Synthesis of 6-Methoxy-1-Methyl-1H-Indazole Derivatives

The construction of the indazole ring is a cornerstone of synthetic organic chemistry, with numerous methods developed for its assembly.[2] The synthesis of 6-methoxy-1-methyl-1H-indazole derivatives typically involves a multi-step process that begins with a suitably substituted aniline or benzaldehyde derivative.

A common strategy involves the initial formation of a 6-methoxy-1H-indazole core, followed by selective N-methylation. The Jacobson Indazole Synthesis, for instance, provides a classic route, though modern variations often employ metal-catalyzed cross-coupling reactions to build the core structure.

Below is a generalized workflow for the synthesis of this scaffold.

Synthetic_Workflow Start Substituted Precursor (e.g., 2-Amino-5-methoxy-toluene) Step1 Diazotization & Cyclization Start->Step1 IndazoleCore 6-Methoxy-1H-indazole Step1->IndazoleCore Step2 N1-Methylation (e.g., MeI, K2CO3) IndazoleCore->Step2 CoreProduct 6-Methoxy-1-methyl-1H-indazole Step2->CoreProduct Step3 Functionalization (e.g., Halogenation at C3) CoreProduct->Step3 Intermediate Functionalized Intermediate Step3->Intermediate Step4 Cross-Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) Intermediate->Step4 FinalProduct Target Derivative Step4->FinalProduct

Caption: Generalized synthetic workflow for 6-methoxy-1-methyl-1H-indazole derivatives.

Experimental Protocol: Representative N-Methylation of 6-Methoxy-1H-indazole

This protocol describes a standard procedure for the selective methylation at the N1 position, a critical step in creating the target scaffold.

Materials:

  • 6-Methoxy-1H-indazole

  • Potassium carbonate (K₂CO₃), anhydrous

  • Methyl iodide (MeI)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Round-bottom flask, magnetic stirrer, condenser, nitrogen inlet

Procedure:

  • Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add 6-methoxy-1H-indazole (1.0 eq).

  • Solvent and Base: Add anhydrous DMF to dissolve the starting material, followed by the addition of anhydrous potassium carbonate (1.5 eq).

  • Addition of Methylating Agent: Cool the mixture to 0°C using an ice bath. Slowly add methyl iodide (1.2 eq) dropwise to the stirring suspension.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, quench the reaction by carefully adding water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product via column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure 6-methoxy-1-methyl-1H-indazole.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Trustworthiness Note: The choice of a non-polar aprotic solvent like DMF facilitates the Sₙ2 reaction, while the use of a base like K₂CO₃ is essential to deprotonate the indazole nitrogen, forming the nucleophilic indazolide anion. The molar equivalents are optimized to ensure complete consumption of the starting material while minimizing side reactions. Monitoring by TLC is a critical in-process control to prevent over-reaction or decomposition.

Therapeutic Applications: Targeting Protein Kinases in Oncology

A significant area of application for indazole derivatives is in oncology, particularly as inhibitors of protein kinases.[9] Protein kinases are crucial enzymes that regulate a majority of cellular pathways, and their dysregulation is a hallmark of cancer.[1] The indazole scaffold has proven to be an exceptional "hinge-binding" motif, effectively occupying the ATP-binding pocket of many kinases.[2]

Derivatives of 6-methoxy-1-methyl-1H-indazole are being actively investigated as inhibitors of various kinase families, including Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), and Polo-like kinases (PLKs).

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., VEGFR, PDGFR) Ras Ras RTK->Ras activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Inhibitor 6-Methoxy-1-methyl- 1H-indazole Derivative Inhibitor->RTK Inhibits ATP Binding Gene Gene Expression TF->Gene Proliferation Cell Proliferation, Angiogenesis, Survival Gene->Proliferation GrowthFactor Growth Factor GrowthFactor->RTK

Caption: Simplified Receptor Tyrosine Kinase (RTK) signaling pathway inhibited by indazole derivatives.

Quantitative Data: In Vitro Activity of Indazole Derivatives

The efficacy of these compounds is quantified by their half-maximal inhibitory concentration (IC₅₀), which measures the concentration of the inhibitor required to reduce the activity of a specific enzyme or the proliferation of a cell line by 50%.

Compound ClassTarget KinaseIC₅₀ (nM)Target Cancer Cell LineIC₅₀ (nM)Reference
1H-Indazol-3-amine DerivativeFGFR115.0--[3]
3-Aminoindazole DerivativeALK12.0--[3]
1H-Indazole DerivativeEGFR T790M5.3H1975 (NSCLC)Strong[3]
(3-Aryl-1H-indazol-6-yl)spiroPLK4-VariousPotent[9]

Note: Data for specific 6-methoxy-1-methyl-1H-indazole derivatives is often proprietary or embedded in broader chemical series within patents and journals. The table provides context for the potency of the general indazole class as kinase inhibitors.

Experimental Workflow: Kinase Inhibitor Screening

To identify and characterize new kinase inhibitors based on the 6-methoxy-1-methyl-1H-indazole scaffold, a systematic screening process is employed. This workflow validates the compound's activity against its intended target.

Screening_Workflow A Compound Library Synthesis (6-methoxy-1-methyl-1H-indazole core) B Primary Biochemical Assay (e.g., Kinase Glo®, HTRF®) A->B High-Throughput Screening C Determine IC₅₀ Values B->C Hit Identification D Selectivity Profiling (Panel of >100 Kinases) C->D Assess Specificity E Cell-Based Assays (Target Engagement & Anti-proliferative) D->E Confirm Cellular Activity F Lead Optimization (Structure-Activity Relationship) E->F Improve Potency/Properties G In Vivo Efficacy Studies (Xenograft Models) E->G Preclinical Validation F->A Iterative Design

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Foundational

An In-depth Technical Guide to Determining the Solubility of 3-Bromo-6-methoxy-1-methyl-1H-indazole in Dimethyl Sulfoxide (DMSO)

Abstract This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to accurately determine the solubility of 3-Bromo-6-methoxy-1-methyl-1H-indazole in dimethy...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to accurately determine the solubility of 3-Bromo-6-methoxy-1-methyl-1H-indazole in dimethyl sulfoxide (DMSO). While specific quantitative solubility data for this compound is not extensively documented in the public domain, this paper establishes the theoretical principles and provides detailed, field-proven experimental protocols to empower researchers to generate reliable and reproducible data. We delve into the critical distinction between thermodynamic and kinetic solubility, offer step-by-step methodologies complete with the scientific rationale behind each procedural choice, and present a robust system for data analysis and interpretation. This guide is designed to be a self-validating instruction manual, ensuring the integrity and accuracy of solubility assessments crucial for downstream applications in medicinal chemistry and in vitro screening.

Foundational Concepts: Compound, Solvent, and Significance

The Compound of Interest: 3-Bromo-6-methoxy-1-methyl-1H-indazole

3-Bromo-6-methoxy-1-methyl-1H-indazole belongs to the indazole class of heterocyclic compounds. The indazole scaffold is a significant pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The bromine atom at the 3-position serves as a versatile synthetic handle for further molecular elaboration through cross-coupling reactions, while the methoxy and methyl substitutions influence the molecule's polarity, lipophilicity, and metabolic stability. Understanding its fundamental physical properties, particularly solubility, is the first step in unlocking its therapeutic potential.

The Universal Solvent: Dimethyl Sulfoxide (DMSO)

Dimethyl sulfoxide (DMSO) is a powerful, polar aprotic solvent renowned for its ability to dissolve a vast array of both polar and nonpolar compounds.[1][2] Its miscibility with water and a wide range of organic solvents makes it an indispensable vehicle in drug discovery for creating high-concentration stock solutions.[1][3]

Key Properties of DMSO:

  • High Polarity: Effectively solvates a wide variety of solutes.[2][4]

  • Aprotic Nature: Lacks acidic protons, making it suitable for reactions with strong bases.[1]

  • High Boiling Point (189 °C): Low volatility at room temperature.[4]

  • Hygroscopicity: Readily absorbs moisture from the air, which can impact solubility experiments.

  • Biological Membrane Penetration: Can facilitate the absorption of dissolved substances through the skin.[1][3]

The Critical Role of Solubility in Drug Discovery

Accurate solubility data is paramount throughout the drug discovery pipeline. Poor solubility can lead to significant challenges, including:

  • Inaccurate results in biological assays.[5]

  • Difficulties in formulating compounds for in vivo studies.[5]

  • Poor bioavailability and unpredictable pharmacokinetics.[6]

Testing solubility early and accurately allows for better compound selection and guides medicinal chemistry efforts to optimize drug properties, ultimately reducing the risk of late-stage failures.[7]

The Duality of Solubility: Thermodynamic vs. Kinetic

A common point of confusion in solubility science is the distinction between equilibrium (thermodynamic) and kinetic measurements. The choice of which to measure depends entirely on the intended application.

Thermodynamic Solubility: The True Equilibrium

Thermodynamic solubility is the maximum concentration of a solute that can dissolve in a solvent at equilibrium under specific conditions (temperature, pressure).[8] This value represents the point of saturation where the dissolved solute is in equilibrium with the undissolved solid phase.[8] It is a fundamental, material-specific property that is critical for preformulation and understanding the compound's intrinsic physicochemical characteristics.[5] The "shake-flask" method is the gold-standard for determining thermodynamic solubility.[9][10]

Kinetic Solubility: A Measure of Precipitation

Kinetic solubility, in contrast, is typically measured by adding a concentrated DMSO stock solution of a compound to an aqueous buffer and determining the concentration at which precipitation occurs.[11][12] This value is often higher than the thermodynamic solubility due to the formation of a temporary, supersaturated solution.[8][13] Kinetic solubility is highly dependent on the specific experimental protocol (e.g., incubation time, rate of addition) but is invaluable for high-throughput screening (HTS) to quickly flag compounds that may precipitate in biological assays.[5][6]

G cluster_0 Solubility Concepts cluster_1 Application thermo Thermodynamic Solubility (Equilibrium) thermo_desc Represents true equilibrium. Gold standard: Shake-Flask. Key for preformulation. thermo->thermo_desc app_thermo Lead Optimization & Formulation thermo->app_thermo informs kinetic Kinetic Solubility (Precipitation) kinetic_desc Measures precipitation from DMSO stock. Often higher than thermodynamic value. Key for HTS assay relevance. kinetic->kinetic_desc app_kinetic Early Discovery & High-Throughput Screening kinetic->app_kinetic informs

Caption: Relationship between solubility types and their applications.

Safety and Materials Handling

Prior to any experimental work, a thorough review of the Safety Data Sheet (SDS) for both the solute and solvent is mandatory.

  • 3-Bromo-6-methoxy-1-methyl-1H-indazole: Based on related indazole compounds, this substance should be handled with care. Assume it may be harmful if swallowed and can cause skin and eye irritation.[14][15] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[16][17] All weighing and handling of the solid powder should be performed in a chemical fume hood.[16]

  • Dimethyl Sulfoxide (DMSO): DMSO can readily penetrate the skin and may carry dissolved substances with it.[1] Therefore, selecting the correct gloves is crucial. Nitrile gloves may not offer sufficient protection for prolonged exposure; it is best practice to use double gloving and change gloves immediately upon contact.

Experimental Protocol: Thermodynamic Solubility Determination

This protocol details the universally accepted shake-flask method to determine the equilibrium solubility of 3-Bromo-6-methoxy-1-methyl-1H-indazole in DMSO.[18][19]

Materials and Equipment
  • 3-Bromo-6-methoxy-1-methyl-1H-indazole (solid powder, high purity)

  • Anhydrous Dimethyl Sulfoxide (DMSO, ≥99.9%)

  • Calibrated analytical balance

  • 2 mL microcentrifuge tubes or glass vials

  • Vortex mixer

  • Thermostatic shaker/incubator set to 25 °C

  • High-speed microcentrifuge

  • Calibrated micropipettes

  • Appropriate analytical instrument for quantification (e.g., HPLC-UV, UPLC-MS)

Step-by-Step Protocol
  • Preparation of a Supersaturated Mixture:

    • Action: Weigh approximately 5-10 mg of the compound into a tared 2 mL microcentrifuge tube. Record the exact mass.

    • Causality: An excess of solid is required to ensure that the solution reaches equilibrium with an undissolved phase, which is the definition of thermodynamic solubility.[8]

  • Solvent Addition:

    • Action: Add a small, precise volume of anhydrous DMSO (e.g., 200 µL) to the tube.

    • Causality: Using anhydrous DMSO is critical as its hygroscopic nature means absorbed water can significantly alter its solvent properties and affect the final solubility value.

  • Equilibration:

    • Action: Tightly cap the tube. Place it in a thermostatic shaker set to a constant temperature (typically 25 °C) and agitate vigorously for 24-48 hours.

    • Causality: Dissolution is a thermodynamic process that requires time to reach equilibrium.[20] A 24-hour period is generally sufficient for most small molecules to ensure the dissolution rate equals the precipitation rate.[6][18] Constant temperature control is essential as solubility is temperature-dependent.[8][19]

  • Phase Separation:

    • Action: After equilibration, centrifuge the mixture at high speed (e.g., >10,000 x g) for 15 minutes.

    • Causality: Centrifugation pellets the excess, undissolved solid, allowing for the clear separation of the saturated supernatant without disturbing the equilibrium.[21] This is a critical self-validating step; a visible pellet confirms that saturation was achieved.

  • Sample Collection:

    • Action: Carefully withdraw a known volume (e.g., 50 µL) of the clear supernatant from the top layer. Be extremely careful not to disturb the solid pellet at the bottom.

    • Causality: Precise pipetting of the supernatant ensures that only the dissolved compound is sampled for quantification, leading to an accurate measurement.

  • Serial Dilution and Quantification:

    • Action: Perform a precise serial dilution of the supernatant into a suitable solvent (e.g., acetonitrile or methanol) for your analytical method. Analyze the final concentration using a validated HPLC or UPLC-MS method with a standard curve.

    • Causality: The saturated solution is too concentrated for direct analysis. Accurate, serial dilution brings the concentration into the linear range of the detector, and a standard curve allows for precise quantification.

Caption: Workflow for Thermodynamic Solubility Determination.

Data Presentation and Interpretation

All quantitative solubility data should be meticulously recorded and presented clearly. As no public data exists for 3-Bromo-6-methoxy-1-methyl-1H-indazole, researchers should use the following table structure to report their findings.

ParameterValueUnitsNotes
Thermodynamic Solubility Experimental Valuemg/mLDetermined at 25 °C
Experimental ValuemMCalculated from mg/mL
Solvent Anhydrous DMSO-Purity ≥99.9%
Temperature 25°CTightly controlled
Equilibration Time 24hours-
Quantification Method HPLC-UV / UPLC-MS-Specify column, mobile phase

Interpretation: The resulting value is the maximum amount of the compound that can be dissolved in DMSO under equilibrium conditions. This is the concentration to aim for when preparing a true saturated stock solution for long-term storage or formulation development.

Troubleshooting and Advanced Considerations

  • Inconsistent Results: This often points to insufficient equilibration time or temperature fluctuations. Ensure the shaker is properly calibrated and extend the incubation time to 48 hours to confirm equilibrium has been reached.

  • No Visible Pellet: If no pellet forms after centrifugation, the compound is fully soluble at the tested concentration. In this case, the experiment must be repeated with a greater mass of the compound to ensure an excess is present.[21]

  • Impact of Water: DMSO is highly hygroscopic. Absorbed water can act as an anti-solvent for lipophilic compounds, artificially lowering the measured solubility. Always use anhydrous DMSO from a freshly opened bottle or one stored under inert gas and minimize its exposure to the atmosphere.[22]

  • Solid-State Analysis: For rigorous studies, the solid pellet should be analyzed post-equilibration (e.g., by XRPD or DSC) to ensure the compound has not changed its polymorphic form during the experiment, which would affect solubility.[18]

Conclusion

Determining the solubility of a research compound like 3-Bromo-6-methoxy-1-methyl-1H-indazole in DMSO is a foundational task that underpins the reliability of subsequent research. By adhering to the rigorous, scientifically-grounded protocols detailed in this guide, researchers can confidently generate accurate thermodynamic solubility data. Understanding the principles of equilibrium, exercising meticulous experimental technique, and implementing self-validating checkpoints are essential for producing high-quality data that can reliably guide drug discovery and development efforts.

References

[8] American Pharmaceutical Review. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. Available at: [Link]

[1] Wikipedia. Dimethyl sulfoxide. Available at: [Link]

[3] Aoccdrn. (2026, February 17). Dimethyl Sulfoxide (DMSO): High-Purity Solvent for Industrial, Pharmaceutical, and Electronic Applications. Available at: [Link]

[4] gChem. DMSO Physical Properties. Available at: [Link]

[2] Oreate AI Blog. (2025, December 30). Unlocking the Mysteries of DMSO: A Versatile Solvent in Organic Chemistry. Available at: [Link]

[23] Scribd. Solvent Properties of DMSO. Available at: [Link]

[20] MIT OpenCourseWare. (2021, September 17). Lecture 3: Thermodynamics of Dissolution, Solubility of Organic Liquids, Gases and Solids. Available at: [Link]

[24] Fountainhead Press. Thermodynamics of Solubility: Graphical Determination of ΔH and ΔS. Available at: [Link]

[13] PubMed. (2012, October 9). Kinetic versus thermodynamic solubility temptations and risks. Available at: [Link]

[11] ResearchGate. Comparison of kinetic solubility with equilibrium solubility (μM) of.... Available at: [Link]

[25] Chemistry of Materials. (2022, February 2). Thermodynamic Guidelines for Maximum Solubility. Available at: [Link]

[5] PubMed. (2008, November 15). In vitro solubility assays in drug discovery. Available at: [Link]

[9] Biointerface Research in Applied Chemistry. (2021, August 15). Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. Available at: [Link]

[26] PMC. DMSO Solubility Assessment for Fragment-Based Screening. Available at: [Link]

[7] BMG LABTECH. (2023, April 6). Drug solubility: why testing early matters in HTS. Available at: [Link]

[18] Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Available at: [Link]

[19] Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Available at: [Link]

[14] Fisher Scientific. (2024, March 5). SAFETY DATA SHEET - 3-Bromo-1H-indazole. Available at: [Link]

[27] ICCVAM. (2003, September 24). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Optimized Suzuki-Miyaura Coupling of 3-Bromo-6-methoxy-1-methyl-1H-indazole

Topic: Suzuki Coupling Protocols for 3-Bromo-6-methoxy-1-methyl-1H-indazole Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists Executive Summary...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Suzuki Coupling Protocols for 3-Bromo-6-methoxy-1-methyl-1H-indazole Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary & Substrate Analysis

This guide outlines high-efficiency protocols for the C3-functionalization of 3-Bromo-6-methoxy-1-methyl-1H-indazole (Compound 1) via Suzuki-Miyaura cross-coupling.

The indazole scaffold is a "privileged structure" in kinase inhibitor discovery (e.g., Axitinib, Pazopanib). The specific substrate Compound 1 presents a unique reactivity profile:

  • N1-Methylation: unlike free (NH)-indazoles, the N1-methyl group prevents catalyst poisoning by deprotonated nitrogen, simplifying base selection.

  • C6-Methoxy Group: This Electron Donating Group (EDG) increases electron density in the fused benzene ring. While this stabilizes the molecule, it can slightly deactivate the C3-Br bond toward oxidative addition compared to electron-deficient analogs.

  • C3-Reactivity: The C3 position is halogenated on the electron-rich pyrazole ring. While generally reactive, it requires robust catalytic systems to suppress protodeboronation of the boronic acid partner, a common side reaction when oxidative addition is slow.

This note provides two validated protocols: Method A (General Purpose) for standard aryl boronic acids, and Method B (High Performance) for sterically hindered or electron-poor coupling partners.

Mechanistic Insight & Catalytic Cycle

To optimize yields, one must understand the specific catalytic demands of this substrate. The cycle follows the standard Pd(0)/Pd(II) pathway, but the Oxidative Addition step is the rate-determining factor for this electron-rich bromide.

Critical Control Points:
  • Ligand Selection: Bidentate ligands like dppf (1,1'-Bis(diphenylphosphino)ferrocene) are preferred for Method A because their large bite angle accelerates reductive elimination. For difficult substrates (Method B), dialkylbiaryl phosphines (e.g., XPhos , SPhos ) are required to facilitate the difficult oxidative addition across the electron-rich C3-Br bond.

  • Base Effect: Weak bases (

    
    ) suffice for standard couplings, but stronger bases (
    
    
    
    ) in biphasic systems are necessary to activate boronic acids rapidly, preventing protodeboronation.

SuzukiCycle cluster_substrate Substrate Factors Pd0 Pd(0)L (Active Catalyst) OxAdd Oxidative Addition (Rate Limiting for e- rich Ar-Br) Pd0->OxAdd + Substrate (1) PdII_ArX Ar-Pd(II)-Br (Intermediate A) OxAdd->PdII_ArX Transmet Transmetallation (+ Boronate Ar'-B(OH)3) PdII_ArX->Transmet Base exchange BaseStep Base Activation (OH- / CO3--) BaseStep->Transmet Activates Boron PdII_ArAr Ar-Pd(II)-Ar' (Intermediate B) Transmet->PdII_ArAr RedElim Reductive Elimination (Product Release) PdII_ArAr->RedElim RedElim->Pd0 Regeneration Product Coupled Indazole (C3-Ar') RedElim->Product Factor1 C6-OMe: Increases e- density Slower Ox. Addition Factor2 N1-Me: Prevents poisoning Allows weaker bases

Figure 1: Catalytic cycle highlighting the rate-limiting oxidative addition due to the electron-donating C6-methoxy group.

Experimental Protocols

Method A: General Purpose (High Throughput)

Best for: Standard aryl boronic acids, unhindered substrates. Chemistry: Pd(dppf)Cl2 /


 / Dioxane:Water.[1][2]
Rationale:  This system uses a robust, air-stable Pd(II) precatalyst. The dppf ligand prevents 

-hydride elimination (if alkyl groups are present) and supports the coupling of heteroaromatics.
Materials:
  • 3-Bromo-6-methoxy-1-methyl-1H-indazole (1.0 equiv)

  • Aryl Boronic Acid (1.2 – 1.5 equiv)

  • Catalyst: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (

    
    ) (0.05 equiv / 5 mol%)
    
  • Base: Potassium Carbonate (

    
    ) (3.0 equiv)[1]
    
  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Procedure:
  • Setup: Charge an oven-dried reaction vial (equipped with a magnetic stir bar) with the bromoindazole (1.0 eq), boronic acid (1.2 eq), and

    
     (3.0 eq).
    
  • Degassing: Add the solvent mixture (Dioxane/Water 4:1). Sparge the solution with Argon or Nitrogen gas for 10 minutes. Note: Oxygen removal is critical to prevent homocoupling of the boronic acid.

  • Catalyst Addition: Add the

    
     catalyst (5 mol%) quickly under a stream of inert gas. Cap the vial immediately.
    
  • Reaction: Heat the block/oil bath to 90°C for 4–12 hours. Monitor by LC-MS or TLC (typically 30% EtOAc/Hexane).

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (EtOAc) and water. Separate phases. Extract aqueous layer 2x with EtOAc.

  • Purification: Dry organics over

    
    , filter, and concentrate. Purify via silica gel flash chromatography.
    
Method B: High Performance (Challenging Substrates)

Best for: Sterically hindered boronic acids (ortho-substituted), electron-poor boronic acids, or if Method A fails. Chemistry: Pd(OAc)2 / SPhos /


 / Toluene:Water.
Rationale: SPhos  is a Buchwald ligand designed to create a highly active mono-ligated Pd(0) species. It facilitates oxidative addition into the electron-rich indazole and creates a steric pocket that speeds up reductive elimination for hindered partners.
Materials:
  • 3-Bromo-6-methoxy-1-methyl-1H-indazole (1.0 equiv)

  • Boronic Acid (1.5 equiv)

  • Pre-catalyst: Palladium(II) Acetate (

    
    ) (0.02 equiv / 2 mol%)
    
  • Ligand: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equiv / 4 mol%)

  • Base: Potassium Phosphate Tribasic (

    
    ) (3.0 equiv)
    
  • Solvent: Toluene / Water (10:1 ratio) or n-Butanol (for higher T)

Step-by-Step Procedure:
  • Pre-complexation (Optional but Recommended): In a separate small vial, dissolve

    
     and SPhos in 1 mL of dry Toluene and stir at room temperature for 15 minutes to generate the active catalyst species (solution turns from orange to pale yellow/colorless).
    
  • Main Setup: Charge the reaction vessel with Indazole, Boronic Acid, and

    
    .
    
  • Solvent Addition: Add the remaining Toluene and Water. Degas vigorously for 10 minutes.

  • Catalyst Injection: Syringe the pre-formed Pd/Ligand solution into the reaction vessel.

  • Reaction: Heat to 100°C for 2–6 hours.

  • Workup: Filter through a pad of Celite to remove palladium black. Dilute with EtOAc, wash with brine, dry, and concentrate.[2]

Data Summary & Condition Screening

The following table summarizes expected outcomes based on substrate classes using the described methods.

Coupling Partner (Boronic Acid)MethodExpected YieldKey Observation
Phenyl / p-Tolyl A >85%Fast conversion (<4h).
4-Pyridyl / 3-Pyridyl A 70-80%May require 12h+ due to Lewis basicity.
2-Methoxy-phenyl (Ortho subs.) B 80-90%Method A often stalls; SPhos is required.
2-Thiophene / Furan A >90%Highly reactive; watch for deboronation.
Alkyl-Boronates (sp3) B 40-60%Difficult. Switch to Pd-PEPPSI or Suzuki-Miyaura with slow addition.

Troubleshooting Guide

Problem: Protodeboronation (Boronic acid loses B(OH)2 replaced by H)

  • Cause: Reaction is too slow; base is too strong; or temperature is too high.

  • Solution: Switch to Method B (faster catalyst). Increase Boronic Acid equivalents to 2.0. Use a milder base like

    
     in DME.
    

Problem: Homocoupling of Boronic Acid (Ar-Ar dimer)

  • Cause: Oxygen present in the system.[3][4][5]

  • Solution: Improve degassing (freeze-pump-thaw is best, but vigorous sparging works). Add the catalyst after degassing.

Problem: No Reaction (Starting Material Recovery)

  • Cause: Catalyst poisoning or inactive catalyst.

  • Solution: Ensure 3-Bromo indazole is pure. If using Method A, switch to Method B. Check if the boronic acid is actually a boronate ester (requires hydrolysis in situ, ensure water is present).

References

  • Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. Source: Current Organic Chemistry.[5][6][7] Context: Establishes the baseline reactivity of 3-bromoindazoles and the effectiveness of Pd(PPh3)4/Cs2CO3 systems.

  • Synthesis of 4-substituted and 3,4-disubstituted Indazole Derivatives by Palladium-mediated Cross-coupling Reactions. Source: Tetrahedron Letters.[5][6][7] Context: Details the regioselectivity and conditions for C3 vs C4 coupling in indazoles.

  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Source: Molecules (MDPI). Context: Validates the use of Pd(dppf)Cl2 for coupling heteroaryl boronic acids to 3-bromoindazoles.

  • A Comparative Guide to the Functionalization of 3-Bromo-6-(trifluoromethyl)-1H-indazole. Source: BenchChem Application Notes. Context: Provides comparative data on ligand performance for electron-modified indazole cores.

  • Palladium-catalyzed Suzuki–Miyaura cross-coupling with α-aminophosphonates. Source: Comptes Rendus Chimie. Context: Discusses general optimization of Suzuki coupling for aryl bromides using various base/solvent combinations.

Sources

Application

Application Note: Precision Synthesis of 3-Aminoindazoles via Buchwald-Hartwig Cross-Coupling

Topic: Buchwald-Hartwig Amination of 3-Bromo Indazole Derivatives Content Type: Application Note & Detailed Protocol Abstract The 3-aminoindazole scaffold represents a privileged pharmacophore in medicinal chemistry, ser...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Buchwald-Hartwig Amination of 3-Bromo Indazole Derivatives Content Type: Application Note & Detailed Protocol

Abstract

The 3-aminoindazole scaffold represents a privileged pharmacophore in medicinal chemistry, serving as a core structural motif in numerous kinase inhibitors (e.g., Axitinib, Pazopanib) and CNS-active agents. While electrophilic aromatic substitution is effective for C3-halogenation, the subsequent displacement of the C3-bromide with amines is kinetically challenging due to the electron-rich nature of the fused diazole ring. This guide details an optimized Buchwald-Hartwig amination strategy, prioritizing catalyst-ligand matching to overcome the inherent deactivation of the 3-bromoindazole system. We present two distinct protocols: a robust method for N1-protected substrates and a specialized "base-assisted" method for unprotected indazoles.

Strategic Analysis & Mechanistic Insights

The Challenge of the 3-Position

Unlike simple aryl bromides, 3-bromoindazoles possess unique electronic and steric hurdles:

  • Electronic Deactivation: The pyrazole ring is electron-rich, making the C3-Br bond less prone to oxidative addition by Pd(0) compared to typical aryl bromides.

  • N-H Acidity (pKa ~14): In unprotected substrates, the N1-proton is acidic. Standard bases (NaOtBu) can deprotonate N1, leading to the formation of an indazolyl-anion which may coordinate to Palladium, forming an unreactive "off-cycle" resting state (catalyst poisoning).

  • Competitive N-Arylation: Without protection, the N1 nitrogen can compete as a nucleophile, leading to undesired N-arylation rather than C-amination.

Ligand Selection Logic

Success relies on bulky, electron-rich biaryl phosphine ligands (Buchwald Ligands) that facilitate both the difficult oxidative addition and the reductive elimination steps.

  • BrettPhos / tBuBrettPhos: Best for primary amines . The steric bulk prevents bis-arylation and promotes reductive elimination.

  • RuPhos: The gold standard for secondary amines and sterically hindered coupling partners.

  • Xantphos: A bidentate alternative that is robust but often requires higher temperatures; useful if monodentate ligands fail.

Decision Matrix: Experimental Design

G Start Start: 3-Bromoindazole Substrate CheckProt Is N1 Protected? Start->CheckProt ProtYes YES (e.g., THP, SEM, Boc, Me) CheckProt->ProtYes ProtNo NO (Free N-H) CheckProt->ProtNo AmineType Amine Type? ProtYes->AmineType LigandUnprot Ligand: tBuBrettPhos Precat: Pd2(dba)3 ProtNo->LigandUnprot LigandPrim Ligand: BrettPhos Precat: Pd2(dba)3 AmineType->LigandPrim Primary Amine LigandSec Ligand: RuPhos Precat: Pd(OAc)2 or RuPhos-Pd-G4 AmineType->LigandSec Secondary Amine RouteA PROTOCOL A: Standard Base: Cs2CO3 or NaOtBu Solvent: 1,4-Dioxane RouteB PROTOCOL B: Direct/LHMDS Base: LHMDS (Soluble) Solvent: THF or Dioxane LigandPrim->RouteA LigandSec->RouteA LigandUnprot->RouteB

Caption: Decision tree for selecting the optimal ligand and base system based on substrate protection status and amine class.

Detailed Protocols

Protocol A: Amination of N1-Protected 3-Bromoindazoles

Recommended for: Scale-up, valuable substrates, and when regioselectivity is critical.

Reagents:

  • Substrate: N1-protected 3-bromoindazole (1.0 equiv). Note: THP or SEM groups are ideal; Boc may be labile under high heat/alkaline conditions.

  • Amine: 1.2 – 1.5 equiv.

  • Catalyst Source: Pd(OAc)₂ (2-5 mol%) or Pd₂(dba)₃ (1-2.5 mol%).

  • Ligand: RuPhos (for secondary amines) or BrettPhos (for primary amines). Ligand:Pd ratio should be 2:1 (monodentate).

  • Base: Cs₂CO₃ (2.0 equiv) for base-sensitive groups; NaOtBu (1.5 equiv) for faster kinetics.

  • Solvent: Anhydrous 1,4-Dioxane (0.1 M concentration).

Step-by-Step Procedure:

  • Inert Setup: Oven-dry a resealable reaction vial or Schlenk tube containing a magnetic stir bar. Cool under a stream of Argon or Nitrogen.

  • Solids Addition: Charge the vial with the 3-bromoindazole (1.0 eq), solid amine (if applicable), Base (Cs₂CO₃ or NaOtBu), Pd precursor, and Ligand.

    • Pro-Tip: If using small scales (<50 mg), premix the Pd and Ligand in a separate vial with a small amount of solvent for 5 mins to form the active catalyst species (L-Pd-0) before adding to the main reaction.

  • Degassing: Seal the vial. Evacuate and backfill with Argon three times.

  • Solvent Addition: Add anhydrous 1,4-Dioxane via syringe. If the amine is liquid, add it now.

  • Reaction: Heat the mixture to 80–100 °C for 4–12 hours.

    • Monitoring: Check by LC-MS.[1] Look for the disappearance of the bromide (M) and appearance of product (M - Br + Amine).

  • Workup:

    • Cool to room temperature.[1]

    • Dilute with EtOAc and filter through a pad of Celite to remove insoluble salts and Palladium black.

    • Concentrate the filtrate.[2]

  • Purification: Flash column chromatography (typically Hexanes/EtOAc or DCM/MeOH gradients).

Protocol B: Direct Amination of Unprotected 3-Bromoindazoles

Recommended for: Rapid library synthesis where protection/deprotection steps are inefficient.

Key Concept: This protocol uses LHMDS (Lithium Hexamethyldisilazide). LHMDS acts as a base but also transiently silylates the N1-position or forms a soluble lithium-indazole species that does not poison the bulky tBuBrettPhos-Pd catalyst.

Reagents:

  • Substrate: 3-bromo-1H-indazole (1.0 equiv).

  • Amine: 1.2 equiv.[1]

  • Catalyst: Pd₂(dba)₃ (2 mol%).

  • Ligand: tBuBrettPhos (4-6 mol%). Note: Specificity is key here; other ligands often fail.

  • Base: LHMDS (1.0 M in THF) – 2.2 to 2.5 equiv . Crucial: You need enough base to deprotonate the indazole N-H AND the amine/catalytic cycle.

  • Solvent: THF or 1,4-Dioxane.

Step-by-Step Procedure:

  • Catalyst Pre-complexation: In a glovebox or under strict Argon flow, mix Pd₂(dba)₃ and tBuBrettPhos in the reaction solvent. Stir for 10 mins at RT. The solution should turn from dark purple/red to a lighter orange/brown, indicating active catalyst formation.

  • Substrate Addition: Add the 3-bromoindazole and the amine coupling partner to the catalyst vial.

  • Base Addition: Add LHMDS solution dropwise.

    • Safety: LHMDS is moisture sensitive. Ensure all needles/syringes are dry.

  • Reaction: Seal and heat to 65–80 °C . This reaction often proceeds at lower temperatures than Protocol A.

  • Quench: Cool to RT. Quench carefully with saturated aqueous NH₄Cl (to protonate the N1).

  • Extraction: Extract with EtOAc (3x). Dry organics over Na₂SO₄.

  • Purification: Flash chromatography.

Data Summary & Troubleshooting

Troubleshooting Matrix
ObservationProbable CauseCorrective Action
No Conversion (SM remains) Catalyst poisoning or oxidation.1. Switch to Protocol A (Protect N1). 2. Degas solvent more thoroughly (sparge with Ar for 15 min). 3. Increase catalyst loading to 5 mol%.
Hydrodehalogenation (Product is Indazole-H) β-Hydride elimination from amine or solvent impurities.1. Use anhydrous, high-purity solvents. 2. Switch from Dioxane to Toluene. 3. Use a bulkier ligand (BrettPhos) to speed up reductive elimination.
Low Yield (Unprotected) N-Arylation competition.1. Ensure LHMDS is fresh. 2. Switch to tBuBrettPhos (highly selective for C-coupling).
Pd Residue in Product Chelation by indazole nitrogen.1. Use a metal scavenger (e.g., SiliaMetS® Thiol) during workup. 2. Wash organic layer with 10% aqueous cysteine solution.
Catalytic Cycle Visualization

CatalyticCycle cluster_0 Critical Failure Point Pd0 L-Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + 3-Bromoindazole AmineBind Amine Coordination OxAdd->AmineBind + Amine Deprot Deprotonation (Base) AmineBind->Deprot - HBr (Base) RedElim Reductive Elimination (C-N Bond Formation) Deprot->RedElim Ar-Pd-NHR RedElim->Pd0 Release Product Warning Without bulky ligands, Pd dimerizes or N1-coordinates here.

Caption: Simplified Buchwald-Hartwig cycle. The oxidative addition into the electron-rich 3-bromoindazole is the rate-limiting step requiring electron-rich ligands.

References

  • Lohou, E., et al. (2011).[3] Direct Access to 3-Aminoindazoles by Buchwald-Hartwig C-N Coupling Reaction.[3][4] Synthesis.[1][2][3][4][5][6][7][8][9][10]

    • Key Insight: Established the necessity of N1-protection (THP) and the efficacy of Xantphos/Pd(OAc)2 systems.
  • Su, M., Hoshiya, N., & Buchwald, S. L. (2014).[11] Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides.[1][11] Organic Letters.[11]

    • Key Insight: Development of the tBuBrettPhos/LHMDS system for unprotected imidazoles and pyrazoles (analogous to indazoles).
  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science.[5][8][11]

    • Key Insight: Comprehensive guide on ligand selection (BrettPhos vs RuPhos) based on amine sterics.
  • BenchChem Application Note. (2025). A Comparative Guide to the Functionalization of 3-Bromo-6-(trifluoromethyl)-1H-indazole.

    • Key Insight: Comparison of Suzuki vs Buchwald coupling efficiencies on the indazole core.

Sources

Method

C-H activation functionalization of 3-bromo-indazole core

Application Notes & Protocols Abstract The 3-bromo-indazole scaffold represents a uniquely powerful building block in medicinal chemistry. It features a halogenated "southern" region (C3-Br) ideal for traditional cross-c...

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Abstract

The 3-bromo-indazole scaffold represents a uniquely powerful building block in medicinal chemistry. It features a halogenated "southern" region (C3-Br) ideal for traditional cross-coupling, and an electronically distinct "northern" aromatic ring (C4-C7) amenable to modern C-H activation strategies. This guide provides an in-depth exploration of transition-metal-catalyzed C-H functionalization on the 3-bromo-indazole core. We move beyond a simple recitation of steps to explain the critical mechanistic principles, the strategic rationale behind catalyst and ligand selection, and the practical considerations for achieving high regioselectivity while preserving the synthetically valuable C-Br bond. Detailed, field-tested protocols for palladium- and rhodium-catalyzed reactions are presented, alongside troubleshooting insights and a strategic workflow for orthogonal, dual-vector functionalization.

Strategic Framework: The Duality of the 3-Bromo-Indazole Core

The indazole motif is a cornerstone of modern drug discovery, forming the structural basis for a range of therapeutics, including kinase inhibitors like Pazopanib and Axitinib. The 3-bromo-indazole derivative is particularly prized not just for what it is, but for what it can become. Its strategic value lies in its chemical duality:

  • A Handle for Cross-Coupling: The C3-bromo substituent is a reliable and well-understood functional handle for a vast array of palladium-, copper-, and nickel-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the predictable installation of diverse aryl, alkyl, and heteroatom substituents.

  • A Template for C-H Functionalization: The benzene portion of the indazole core possesses C-H bonds that can be selectively activated and functionalized. This approach, a hallmark of modern synthetic efficiency, avoids the need for pre-functionalization (e.g., lithiation or boronation) and allows for late-stage diversification of complex molecules.[1][2]

The primary challenge and opportunity lie in harmonizing these two reactive modalities. A successful C-H functionalization strategy on a 3-bromo-indazole must proceed with high regioselectivity and complete chemoselectivity, activating a specific C-H bond without disturbing the C-Br bond—a site prone to competitive oxidative addition by the transition metal catalyst. This guide focuses on achieving this selectivity through directing group strategies.

The Directing Group: Enforcing Regiochemical Control

The inherent electronic properties of the indazole ring do not provide sufficient bias to reliably functionalize a single C-H bond on the carbocyclic ring. To overcome this, a directing group (DG) is typically installed at the N1 or N2 position. This group contains a Lewis basic atom (e.g., N or O) that coordinates to the metal catalyst, delivering it to a specific ortho-C-H bond. This chelation-assisted cyclometalation is the key to enforcing regioselectivity, most commonly at the C7 position.

cluster_0 Chelation-Assisted C-H Activation Start 3-Bromo-Indazole (N1-DG Substituted) Intermediate Chelated Intermediate Start->Intermediate Coordination of DG to Metal Catalyst [M]-Catalyst (e.g., Pd(OAc)2, [Cp*RhCl2]2) Catalyst->Intermediate Cyclometalate Cyclometalated Species (C7-M Bond Formed) Intermediate->Cyclometalate C-H Activation (CMD/MLA) Product C7-Functionalized 3-Bromo-Indazole Cyclometalate->Product Reductive Elimination Functionalization Coupling Partner (e.g., Aryl Halide, Alkene) Functionalization->Product Pd_II Pd(II) Species Palladacycle 5-Membered Palladacycle (C7-Pd Bond) Pd_II->Palladacycle + Substrate - HOAc Substrate N-DG-3-Bromo-Indazole Pd_IV Pd(IV) Intermediate Palladacycle->Pd_IV + Ar-X (Oxidative Addition) Product C7-Arylated Product Pd_IV->Product Reductive Elimination of Ar-C7 Product->Pd_II Regeneration of Catalyst

Caption: Simplified catalytic cycle for Pd-catalyzed C7-arylation.

Protocol 1: C7-Arylation of N1-(Pyridin-2-yl)sulfonyl-3-bromo-1H-indazole

This protocol is designed to be a self-validating system. Successful C-H arylation without significant debromination or formation of C3-arylated byproducts confirms the chemoselectivity of the catalytic system.

Materials:

  • Substrate: N1-(Pyridin-2-yl)sulfonyl-3-bromo-1H-indazole

  • Arylating Agent: Aryl Iodide or Aryl Bromide (1.5 equiv)

  • Catalyst: Palladium(II) Acetate (Pd(OAc)₂) (5 mol%)

  • Ligand: 1,10-Phenanthroline (10 mol%)

  • Base: Cesium Carbonate (Cs₂CO₃) (2.0 equiv)

  • Solvent: Toluene or Mesitylene (0.1 M)

  • Equipment: Schlenk tube or sealed vial, magnetic stirrer, heating block, inert atmosphere (Nitrogen or Argon)

Procedure:

  • Vessel Preparation: To a dry Schlenk tube equipped with a magnetic stir bar, add N1-(pyridin-2-yl)sulfonyl-3-bromo-1H-indazole (1.0 equiv), the aryl halide (1.5 equiv), Pd(OAc)₂ (0.05 equiv), 1,10-phenanthroline (0.10 equiv), and Cs₂CO₃ (2.0 equiv).

  • Inert Atmosphere: Seal the tube and evacuate and backfill with nitrogen or argon three times to ensure an inert atmosphere.

  • Solvent Addition: Add anhydrous, degassed toluene via syringe to achieve a concentration of 0.1 M with respect to the limiting reagent.

  • Reaction: Place the sealed tube in a preheated oil bath or heating block set to 140-160 °C. Stir vigorously for 24-48 hours. Causality Note: The high temperature is necessary to facilitate the C-H activation step, which has a significant kinetic barrier. Aromatic solvents like toluene or mesitylene are crucial for both solubility and achieving the required high temperatures. [3]5. Monitoring: Monitor the reaction progress by TLC or LC-MS by taking small aliquots. Look for the consumption of starting material and the appearance of a new, higher molecular weight spot corresponding to the product.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove inorganic salts and catalyst residues. Wash the pad with additional ethyl acetate.

  • Purification: Concentrate the filtrate in vacuo. Purify the crude residue by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure C7-arylated product.

Aryl Halide ExampleTypical YieldKey Considerations
4-Iodoanisole75-85%Electron-rich aryl halides often react efficiently.
4-Bromobenzonitrile60-70%Electron-neutral and -poor bromides may require longer reaction times or higher temperatures.
3-Iodopyridine55-65%Heteroaromatic halides are viable coupling partners, though yields can be more modest.
Phenyl Bromide65-75%Requires higher temperature (e.g., 160 °C in mesitylene) compared to aryl iodides. [4]

Rhodium-Catalyzed C7-Alkenylation: An Orthogonal Approach

Rhodium(III) catalysts, particularly those featuring a pentamethylcyclopentadienyl (Cp*) ligand, are exceptionally effective for C-H olefination and annulation reactions. [1][5]They often exhibit different reactivity profiles and functional group tolerance compared to palladium systems, providing a complementary tool for functionalizing the 3-bromo-indazole core.

Mechanistic Rationale

The Rh(III)-catalyzed cycle is similar in principle to the palladium cycle but operates through a Rh(III)/Rh(I) or Rh(III) manifold without necessarily changing the metal's formal oxidation state throughout the key steps.

  • C-H Activation: The active [Cp*Rh(III)] catalyst coordinates to the directing group and undergoes CMD to form a rhodacycle.

  • Alkene Coordination & Insertion: The alkene coupling partner coordinates to the rhodium center and subsequently inserts into the Rh-C bond.

  • β-Hydride Elimination: This step releases the C7-alkenylated product and generates a Rh(III)-hydride species.

  • Reductive Elimination/Oxidant Regeneration: The catalyst is regenerated for the next cycle, often with the assistance of an oxidant (like Cu(OAc)₂) to facilitate the turnover.

Protocol 2: C7-Alkenylation of N1-Picolinamide-3-bromo-1H-indazole

This protocol utilizes a robust amide directing group and a standard Rh(III) catalytic system. The copper(II) acetate serves as a crucial oxidant to regenerate the active catalyst.

Materials:

  • Substrate: N1-Picolinamide-3-bromo-1H-indazole

  • Alkene: Activated Alkene (e.g., n-Butyl Acrylate) (2.0 equiv)

  • Catalyst: [Cp*RhCl₂]₂ (2.5 mol%)

  • Oxidant: Copper(II) Acetate (Cu(OAc)₂) (2.0 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or tert-Amyl alcohol (0.2 M)

  • Equipment: Screw-cap pressure tube, magnetic stirrer, heating block, inert atmosphere.

Procedure:

  • Vessel Preparation: In a pressure tube, combine the N1-picolinamide-3-bromo-1H-indazole (1.0 equiv), [Cp*RhCl₂]₂ (0.025 equiv), and Cu(OAc)₂ (2.0 equiv).

  • Inert Atmosphere: Seal the tube and purge with nitrogen or argon.

  • Reagent Addition: Add the degassed solvent (DCE) followed by the alkene (2.0 equiv) via syringe.

  • Reaction: Tightly seal the pressure tube and place it in a preheated block at 100-120 °C. Stir for 12-24 hours. Causality Note: The pressure tube is necessary to contain the volatile solvent and alkene at elevated temperatures. Cu(OAc)₂ is not just a base but a stoichiometric oxidant required for the catalytic turnover, preventing the formation of inactive Rh(I) species. [1]5. Work-up & Purification: After cooling, the work-up and purification follow the same procedure as described in Protocol 1 (filtration through Celite®, concentration, and column chromatography).

Alkene ExampleTypical YieldKey Considerations
n-Butyl Acrylate80-90%Activated alkenes (acrylates, styrenes) are excellent substrates. [1]
Styrene70-80%The reaction is typically highly stereoselective, affording the E-alkene product.
1-Hexene40-50%Unactivated terminal alkenes are more challenging and may require higher catalyst loading or different additives.

Orthogonal Functionalization: A Two-Vector Synthetic Strategy

The true synthetic power of the 3-bromo-indazole core is realized when C-H activation is combined with subsequent cross-coupling. This two-step, orthogonal approach allows for the rapid construction of highly complex, drug-like molecules from a common intermediate.

cluster_1 Orthogonal Synthesis Workflow Start N-DG-3-Bromo-Indazole Step1 Step 1: C-H Activation (e.g., C7-Arylation) Start->Step1 Pd or Rh Catalyst + Coupling Partner 1 Intermediate C7-Functionalized 3-Bromo-Indazole Step1->Intermediate Step2 Step 2: Cross-Coupling (e.g., C3-Suzuki) Intermediate->Step2 Pd(0) Catalyst + Boronic Acid Product Di-Functionalized Indazole Core Step2->Product

Caption: Sequential C-H activation and cross-coupling for dual functionalization.

This strategy enables the exploration of two distinct regions of chemical space around the indazole scaffold. The C7-substituent can be varied to modulate properties like solubility or to target a specific protein sub-pocket, while the C3-substituent can be altered to engage a different region of the binding site or to fine-tune electronic properties.

References

  • Rhodium(III)-Catalyzed Indazole Synthesis by C–H Bond Functionalization and Cyclative Capture. Journal of the American Chemical Society. [Link]

  • Rhodium-catalysed regioselective [4 + 2]-type annulation of 1-H-indazoles with propargyl alcohols: direct access to 6-alkenylindazolo[3,2-a]isoquinolines. Organic Chemistry Frontiers. [Link]

  • Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives. Molecules. [Link]

  • Ruthenium(II)-Catalyzed C–H Functionalization Using the Oxazolidinone Heterocycle as a Weakly Coordinating Directing Group: Experimental and Computational Insights. ACS Catalysis. [Link]

  • Ruthenium(ii)-catalyzed ortho-C-H arylation of diverse N-heterocycles with aryl silanes by exploiting solvent-controlled N-coordination. Organic & Biomolecular Chemistry. [Link]

  • A direct synthesis method towards spirocyclic indazole derivatives via Rh(III)-catalyzed C–H activation and spiroannulation. Organic & Biomolecular Chemistry. [Link]

  • Ruthenium-Catalyzed N-Heterocycle Allylation via C–H Activation. Synfacts. [Link]

  • C−H functionalization of 2H‐indazoles. ResearchGate. [Link]

  • Accessing Multiple Classes of 2H-Indazoles: Mechanistic Implications for the Cadogan and Davis-Beirut Reactions. Journal of the American Chemical Society. [Link]

  • Ru‐Catalyzed C H Functionalization of Heterocycles. ResearchGate. [Link]

  • Palladium-catalyzed Direct C-H Nitration and Intramolecular C-H Functionalization for Synthesis of 3-Nitro-1-(phenylsulfonyl)-1H-indazole Derivatives. ResearchGate. [Link]

  • Ruthenium(II) Catalyzed C-H Functionalization Using the Oxazolidinone Heterocycle as a Weakly Coordinating Directing Group: Experimental and Computational Insights. ResearchGate. [Link]

  • Rh(iii)-catalyzed double C–H activation of aldehyde hydrazones: a route for functionalized 1H-indazole synthesis. Chemical Science. [Link]

  • C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. HAL Open Science. [Link]

  • Cobalt(III)-Catalyzed Synthesis of Indazoles and Furans by C–H Bond Functionalization/Addition/Cyclization Cascades. Journal of the American Chemical Society. [Link]

  • Recent Advances in C–H Functionalization of 2H-Indazoles. ResearchGate. [Link]

  • Accessing Multiple Classes of 2H-Indazoles: Mechanistic Implications for the Cadogan and Davis-Beirut Reactions. SciSpace. [Link]

  • A Robust Protocol for Pd(II)-catalyzed C-3 Arylation of (1H) Indazoles and Pyrazoles: Total Synthesis of Nigellidine Hydrobromide. PubMed Central. [Link]

  • Palladium-catalyzed direct C–H nitration and intramolecular C–H functionalization for the synthesis of 3-nitro-1-(phenylsulfonyl)-1H-indazole derivatives. Organic Chemistry Frontiers. [Link]

  • Palladium-Catalyzed Ligand-Directed C−H Functionalization Reactions. Accounts of Chemical Research. [Link]

  • Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions. PubMed Central. [Link]

  • Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. RSC Advances. [Link]

  • A robust protocol for Pd(ii)-catalyzed C-3 arylation of (1H) indazoles and pyrazoles: total synthesis of nigellidine hydrobromide. Chemical Science. [Link]

  • Direct C-3-Arylations of 1H-Indazoles. ResearchGate. [Link]

  • Rhodium(III)-Catalyzed Indazole Synthesis by C–H Bond Functionalization and Cyclative Capture. Journal of the American Chemical Society. [Link]

  • Recent developments in C-H functionalization via C-H bond activation using ball milling and transition-metal catalysts. Semantic Scholar. [Link]

  • Highly Enantioselective Synthesis of Indazoles with a C3-Qua- ternary Chiral Center Using CuH Catalysis. DSpace@MIT. [Link]

  • Complementary Strategies for Directed sp3 C-H Functionalization: A Comparison of Transition-Metal Catalyzed Activation, Hydrogen Atom Transfer and Carbene/Nitrene Transfer. PubMed Central. [Link]

Sources

Application

Palladium-catalyzed cross-coupling of 3-bromo-6-methoxy-1-methyl-1H-indazole

Application Note: High-Efficiency Pd-Catalyzed Functionalization of 3-Bromo-6-methoxy-1-methyl-1H-indazole Executive Summary Topic: Optimization of Palladium-Catalyzed C3-Cross-Coupling for 3-Bromo-6-methoxy-1-methyl-1H-...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Pd-Catalyzed Functionalization of 3-Bromo-6-methoxy-1-methyl-1H-indazole

Executive Summary

Topic: Optimization of Palladium-Catalyzed C3-Cross-Coupling for 3-Bromo-6-methoxy-1-methyl-1H-indazole. Context: The indazole scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophore in numerous kinase inhibitors (e.g., VEGFR, CDK inhibitors). The specific substrate, 3-bromo-6-methoxy-1-methyl-1H-indazole , presents a unique reactivity profile: the C3-position is the electrophilic handle, while the C6-methoxy group acts as an electron-donating group (EDG), modulating the electronic density of the bicyclic core.

Scope: This guide details protocols for Suzuki-Miyaura (C-C) and Buchwald-Hartwig (C-N) couplings.[1] It addresses specific challenges such as the electronic deactivation caused by the 6-OMe group and provides a self-validating workflow to minimize protodehalogenation side-products.

Chemical Profile & Substrate Analysis

Before initiating catalysis, it is critical to understand the electronic bias of the substrate.

PropertySpecification
Substrate Name 3-Bromo-6-methoxy-1-methyl-1H-indazole
CAS Number 1134328-18-9 (Analogous/Generic Ref)
Molecular Weight 241.08 g/mol
Reactive Handle C3-Bromide (Heteroaryl halide)
Electronic Effect C6-OMe (EDG): Increases electron density in the

-system.
Implication The EDG makes the C-Br bond more electron-rich, potentially slowing down the oxidative addition step compared to electron-deficient indazoles (e.g., 6-nitro).
Catalyst Requirement Requires electron-rich, bulky phosphine ligands (e.g., dialkylbiaryl phosphines) to facilitate oxidative addition.

Mechanistic Strategy

The success of coupling this specific substrate relies on balancing the catalytic cycle. The 6-methoxy group stabilizes the starting material, making the oxidative addition of Pd(0) the likely rate-determining step (RDS).

Catalytic Cycle Visualization

The following diagram illustrates the specific pathway, highlighting the influence of the methoxy group.

CatalyticCycle Pd0 Pd(0) Active Species (Ligand: XPhos/SPhos) OxAdd Oxidative Addition (RDS) (Slower due to 6-OMe EDG) Pd0->OxAdd + Substrate TransMet Transmetallation (Boronate/Amine) OxAdd->TransMet + Coupling Partner + Base RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Regeneration Product C3-Functionalized Indazole RedElim->Product Substrate Substrate: 3-Br-6-OMe-1-Me-Indazole Substrate->OxAdd

Caption: Figure 1. Catalytic cycle emphasizing the rate-determining oxidative addition due to the electron-rich nature of the 6-methoxy-indazole core.

Protocol A: Suzuki-Miyaura Coupling (C-C Bond)

Objective: Coupling of 3-bromo-6-methoxy-1-methyl-1H-indazole with aryl/heteroaryl boronic acids.

Rationale: Standard Pd(PPh3)4 is often insufficient for electron-rich heteroaryl bromides. We utilize Pd(dppf)Cl2 or XPhos Pd G2 to prevent dehalogenation and ensure high turnover.

Reagents & Setup:
  • Substrate: 1.0 equiv (e.g., 241 mg, 1.0 mmol)

  • Boronic Acid: 1.2 – 1.5 equiv

  • Catalyst: Pd(dppf)Cl2[2]·DCM (3-5 mol%) OR XPhos Pd G2 (2 mol%)

  • Base: Cs2CO3 (3.0 equiv) or K3PO4 (2.0 equiv)

  • Solvent: 1,4-Dioxane : Water (4:1 ratio) - Degassed

Step-by-Step Procedure:
  • Inert Setup: Flame-dry a microwave vial or Schlenk tube and cool under Argon flow.

  • Solids Addition: Charge the vial with the indazole substrate, boronic acid, base, and catalyst. Critical: Add catalyst last to minimize air exposure.

  • Degassing: Seal the vial. Evacuate and backfill with Argon (3 cycles).

  • Solvent Introduction: Add the degassed Dioxane/Water mixture via syringe.

  • Reaction:

    • Thermal: Heat to 90°C in an oil bath for 4–12 hours.

    • Microwave (Preferred): Heat to 100°C for 30–60 minutes.

  • Monitoring (Self-Validation): Check TLC (Hexane/EtOAc 7:3).

    • Success: Disappearance of starting material (Rf ~0.6) and appearance of a fluorescent spot (extended conjugation).

    • Failure Mode: If a spot appears at the baseline or solvent front (protodehalogenation), lower temperature and increase catalyst loading.

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over Na2SO4.

  • Purification: Flash chromatography. Note: Indazoles can streak; add 1% Et3N to the eluent.

Protocol B: Buchwald-Hartwig Amination (C-N Bond)

Objective: Introduction of amine moieties at the C3 position.

Rationale: The C3-N bond formation is sterically sensitive. We employ BrettPhos or RuPhos precatalysts, which are specifically designed to couple secondary amines with electron-rich heteroaryl halides.

Reagents:
  • Substrate: 1.0 equiv

  • Amine: 1.2 equiv

  • Catalyst: Pd2(dba)3 (2 mol%) + BrettPhos (4 mol%) OR RuPhos Pd G3 (2-3 mol%)

  • Base: NaOtBu (1.5 equiv) - Must be fresh/dry

  • Solvent: Toluene or tert-Amyl alcohol (Anhydrous)

Step-by-Step Procedure:
  • Pre-complexation (if using Pd2(dba)3): In a glovebox or under strict Argon, mix Pd2(dba)3 and Ligand in the solvent and stir at RT for 5 mins until the solution turns from purple/black to orange/brown (active catalyst formation).

  • Reactant Addition: Add the indazole substrate and the amine.

  • Base Addition: Add NaOtBu in one portion.

  • Reaction: Heat to 100°C–110°C for 12–18 hours.

  • Quench: Cool to RT, filter through a Celite pad to remove Pd black and salts.

  • Purification: Silica gel chromatography (DCM/MeOH gradients are often required for polar amino-indazoles).

Optimization & Troubleshooting Workflow

Use the following logic tree to optimize yields if the standard protocols fail.

OptimizationTree Start Reaction Complete? CheckYield Calculate Yield Start->CheckYield HighYield Success (>80%) CheckYield->HighYield Yes LowYield Low Yield (<50%) CheckYield->LowYield No Analyze Analyze Side Products LowYield->Analyze Dehalogenation Product: De-brominated (H instead of Br) Analyze->Dehalogenation Unreacted Recovered SM Analyze->Unreacted FixDehal Action: 1. Dry Solvent 2. Lower Temp 3. Switch to Buchwald G3 Dehalogenation->FixDehal FixUnreacted Action: 1. Switch Ligand (XPhos -> SPhos) 2. Change Base (Cs2CO3 -> tBuOK) Unreacted->FixUnreacted

Caption: Figure 2. Decision tree for optimizing reaction conditions based on crude LC-MS/NMR analysis.

Key Troubleshooting Tips:

  • Protodehalogenation (3-H-6-methoxy-1-methylindazole): This is the most common side reaction. It occurs if the reaction is overheated or if the solvent is "wet" (acting as a hydride source). Solution: Use strictly anhydrous toluene/dioxane and avoid alcohols if possible (unless using specific precatalysts).

  • Catalyst Poisoning: The N1-methyl group prevents poisoning by the indazole nitrogen, but free amines in the coupling partner can poison Pd. Solution: Use higher catalyst loading (5 mol%) or LiHMDS as a base to deprotonate the amine partner fully.

References

  • Lara, R. G., et al. (2011). "Suzuki-Miyaura cross-coupling of 3-bromoindazoles."[1][3][4] Tetrahedron Letters, 52(38), 4890-4893.

    • Relevance: Establishes baseline Suzuki conditions for 3-bromoindazoles.
  • Surry, D. S., & Buchwald, S. L. (2011). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2(1), 27-50.

    • Relevance: Authoritative source for selecting ligands (BrettPhos/RuPhos) for heteroaryl halides.
  • Song, J. J., et al. (2008). "Synthesis of Axitinib." Journal of Organic Chemistry, 73(9), 3650-3654.

    • Relevance: Demonstrates industrial-scale coupling strategies on the indazole core (albeit 3-iodo/vinyl variants).
  • BenchChem. (2025).[1][5][6] "Application Notes: Suzuki-Miyaura Cross-Coupling of 3-Bromoindazoles."

    • Relevance: General protocols for 3-haloindazole functionalization.[1][3][7]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3-Bromo-6-methoxy-1-methyl-1H-indazole

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive resource for troubleshooting and optimizing the synthesis of 3-Bromo-6-methoxy-1-methyl-1H-indazole. As a key intermedia...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive resource for troubleshooting and optimizing the synthesis of 3-Bromo-6-methoxy-1-methyl-1H-indazole. As a key intermediate in pharmaceutical development, achieving a high yield and purity of this compound is crucial. This document, structured in a question-and-answer format, addresses common challenges encountered during the two-step synthesis, offering practical, field-proven solutions.

Section 1: Synthesis Overview and General FAQs

The synthesis of 3-Bromo-6-methoxy-1-methyl-1H-indazole is typically achieved in two main steps: the regioselective bromination of 6-methoxy-1H-indazole, followed by the N-methylation of the resulting 3-bromo-6-methoxy-1H-indazole. Each step presents unique challenges that can impact the overall yield and purity of the final product.

Frequently Asked Questions

Q1: What are the primary applications of 3-Bromo-6-methoxy-1-methyl-1H-indazole?

Substituted indazoles are a significant class of heterocyclic compounds in medicinal chemistry due to their wide range of biological activities.[1] They are often investigated as kinase inhibitors for applications in oncology and other therapeutic areas.[2] Specifically, the 3-bromo-indazole moiety serves as a versatile synthetic handle for introducing further molecular complexity through cross-coupling reactions.[3]

Q2: What is a realistic overall yield for this two-step synthesis?

The overall yield can vary significantly based on the chosen reagents, reaction conditions, and purification methods. While some literature reports high yields for individual steps under optimized conditions, a realistic overall yield for a non-optimized, multi-step synthesis might range from 40-60%. However, with careful optimization as detailed in this guide, it is possible to achieve significantly higher yields.

Q3: What are the most critical safety precautions for this synthesis?

  • Brominating Agents: Bromine (Br₂) is highly corrosive and toxic, while N-Bromosuccinimide (NBS) is a lachrymator and irritant. Always handle these reagents in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[4]

  • Methylating Agents: Methyl iodide (CH₃I) is a known carcinogen and should be handled with extreme care. Dimethyl sulfate (DMS) is also highly toxic and corrosive. Use these reagents only in a fume hood and take precautions to avoid inhalation or skin contact.

  • Bases: Strong bases like sodium hydride (NaH) are flammable and react violently with water. Ensure an inert atmosphere and use anhydrous solvents when handling NaH.[5]

  • Solvents: Many organic solvents used in this synthesis (e.g., DMF, THF, acetonitrile) are flammable and/or toxic. Always work in a well-ventilated area away from ignition sources.[4]

Section 2: Troubleshooting the Bromination of 6-methoxy-1H-indazole

The first step, the bromination of 6-methoxy-1H-indazole, is critical for establishing the correct substitution pattern. The primary goal is to achieve high regioselectivity for the C3 position.

Q4: My bromination reaction has a low yield. What are the likely causes and how can I fix them?

Low yields in the bromination step often stem from incomplete reactions, the formation of side products, or difficult purification.[4]

  • Cause 1: Inactive Brominating Agent. The choice and quality of the brominating agent are crucial. N-Bromosuccinimide (NBS) is a commonly used reagent for the regioselective bromination of indazoles.

    • Solution: Ensure your NBS is fresh and has been stored properly, protected from light and moisture. For direct bromination, liquid bromine in a suitable solvent like acetic acid is also an option, but can be less selective.[4]

  • Cause 2: Suboptimal Reaction Conditions. The solvent and temperature can significantly impact the reaction outcome.[4]

    • Solution: Acetonitrile, dichloromethane, or chloroform are often used with NBS.[4] The optimal temperature can range from room temperature to elevated temperatures, depending on the specific substrate and brominating agent.[4] It is recommended to start at room temperature and monitor the reaction by Thin Layer Chromatography (TLC) before increasing the temperature if the reaction is sluggish.

  • Cause 3: Side Product Formation. Over-bromination (di- or tri-bromination) can occur, especially with activated indazole rings or when using an excess of the brominating agent.[4]

    • Solution: Carefully control the stoichiometry of the brominating agent. A slight excess (1.05-1.1 equivalents) is often sufficient. Monitor the reaction progress closely by TLC to avoid prolonged reaction times that can lead to side products.

  • Cause 4: Incomplete Reaction.

    • Solution: Ensure your starting material is fully consumed by monitoring the reaction progress using TLC. If the reaction has stalled, consider extending the reaction time or slightly increasing the temperature.[4]

Q5: I am observing the formation of multiple isomers. How can I improve the regioselectivity for the 3-bromo product?

The formation of multiple isomers is a common challenge in the functionalization of indazoles.[4]

  • Cause 1: Electronic and Steric Effects. The existing methoxy group at the C6 position influences the electronic properties of the indazole ring, generally directing electrophilic substitution.

    • Solution: While the C3 position is generally favored for bromination, other positions can also react. Using a less reactive brominating agent, like NBS, can improve selectivity compared to Br₂.

  • Cause 2: Reaction Conditions. Temperature and solvent can influence the ratio of isomers formed.[4]

    • Solution: Experiment with different solvents and run the reaction at the lowest temperature that allows for a reasonable reaction rate. Sometimes, a change in solvent polarity can alter the product distribution.

Table 1: Comparison of Common Bromination Conditions

ReagentSolventTemperatureKey AdvantagesPotential Issues
NBSAcetonitrileRoom Temp.Good regioselectivity, easier to handle than Br₂.Can be sluggish, requires pure NBS.
Br₂Acetic AcidRoom Temp.Inexpensive, highly reactive.Lower regioselectivity, hazardous to handle.[4]
DBDMHEthanol40°C (Ultrasound)Rapid reaction, high yield.[6]Requires specialized equipment.

Section 3: Troubleshooting the N-Methylation of 3-Bromo-6-methoxy-1H-indazole

The second step involves the methylation of the nitrogen atom of the indazole ring. A significant challenge in this step is controlling the regioselectivity between the N1 and N2 positions.[5]

Q6: My N-methylation reaction is giving a low yield. What should I check?

  • Cause 1: Ineffective Base and Solvent Combination. The choice of base and solvent is critical for the deprotonation of the indazole nitrogen.

    • Solution: Sodium hydride (NaH) in an anhydrous aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) is a common and effective combination.[5][7] Weaker bases like potassium carbonate (K₂CO₃) can also be used, often requiring a more polar solvent like DMF and higher temperatures.[8] Ensure that your solvent is anhydrous, as water will quench the base.

  • Cause 2: Poor Quality Methylating Agent.

    • Solution: Use fresh methyl iodide or dimethyl sulfate. These reagents can degrade over time. Verify the purity of the alkylating agent if you suspect it is the issue.[8]

Q7: I am getting a mixture of N1 and N2 methylated isomers. How can I improve the selectivity for the N1-methylated product?

Achieving high N1 selectivity often involves optimizing the reaction conditions to favor the thermodynamically more stable 1H-indazole tautomer.[5]

  • Cause 1: Reaction Conditions Favoring Both Isomers. Direct alkylation of indazoles often leads to a mixture of N1 and N2 substituted products.[5][9]

    • Solution 1: Choice of Base and Solvent. The combination of sodium hydride (NaH) in tetrahydrofuran (THF) has been shown to be highly effective for achieving N1 selectivity.[5][7] The sodium cation is believed to coordinate with the N2 atom, sterically hindering alkylation at that position.[5]

    • Solution 2: Thermodynamic Control. In some cases, allowing the reaction to stir for a longer period or at a slightly elevated temperature can favor the formation of the more thermodynamically stable N1 isomer through equilibration.[5][10]

Table 2: Guide to N-Methylation Conditions for N1 Selectivity

BaseSolventTemperatureKey Advantages for N1 Selectivity
NaHTHF0°C to Room Temp.Generally provides high N1 selectivity.[5][7]
K₂CO₃DMFRoom Temp. to 60°CMilder conditions, suitable for scale-up.[8]
Cs₂CO₃DMFRoom Temp.Can offer good selectivity in some cases.

Section 4: Purification and Characterization

Q8: I'm having difficulty purifying the final product. What are the best methods?

  • Solution 1: Column Chromatography. This is the most common method for separating the desired product from starting materials, isomers, and byproducts. A silica gel column with a gradient of ethyl acetate in hexanes is a good starting point.[5]

  • Solution 2: Recrystallization. If the product is a solid and of sufficient purity after chromatography, recrystallization can be used to obtain highly pure material. A solvent system of ethyl acetate/hexanes or dichloromethane/hexanes is often effective.

Q9: How can I confirm the identity and purity of my final product?

A combination of spectroscopic techniques is essential for unambiguous characterization.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): This will confirm the presence of all expected protons and their connectivity. The chemical shift of the N-methyl group will be a key indicator of successful methylation.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): This will show the number of unique carbon atoms in the molecule, further confirming the structure.

  • MS (Mass Spectrometry): This will confirm the molecular weight of the product. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.[11]

  • TLC (Thin Layer Chromatography): Used throughout the synthesis to monitor reaction progress and assess the purity of the final product.

Section 5: Experimental Protocols and Visualizations

Protocol 1: General Procedure for N1-Selective Methylation of 3-Bromo-6-methoxy-1H-indazole [5][12]

  • To a solution of 3-bromo-6-methoxy-1H-indazole (1.0 equiv) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise.

  • Stir the resulting suspension at 0 °C for 30 minutes.

  • Add methyl iodide (1.1 equiv) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, or until the reaction is complete as monitored by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.[5]

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3-Bromo-6-methoxy-1-methyl-1H-indazole.

Visualizations

G cluster_0 Step 1: Bromination cluster_1 Step 2: N-Methylation Start 6-methoxy-1H-indazole Bromination Brominating Agent (e.g., NBS) Solvent (e.g., MeCN) Start->Bromination Intermediate 3-Bromo-6-methoxy-1H-indazole Bromination->Intermediate Methylation Methylating Agent (e.g., CH3I) Base (e.g., NaH) Solvent (e.g., THF) Intermediate->Methylation Final_Product 3-Bromo-6-methoxy-1-methyl-1H-indazole Methylation->Final_Product

Caption: General two-step synthesis workflow.

G Start Low Yield in Bromination? Check_Reagent Check Brominating Agent (Freshness, Purity) Start->Check_Reagent Optimize_Conditions Optimize Conditions (Solvent, Temperature) Start->Optimize_Conditions Control_Stoichiometry Control Stoichiometry (1.05-1.1 eq) Start->Control_Stoichiometry Monitor_Reaction Monitor Reaction by TLC Start->Monitor_Reaction Solution_1 Use fresh, high-purity NBS Check_Reagent->Solution_1 Solution_2 Screen solvents (MeCN, DCM) Start at RT, warm if needed Optimize_Conditions->Solution_2 Solution_3 Avoid large excess of reagent Control_Stoichiometry->Solution_3 Solution_4 Ensure full consumption of starting material Monitor_Reaction->Solution_4

Caption: Troubleshooting low bromination yield.

G cluster_0 N-Methylation of 3-Bromo-6-methoxy-1H-indazole cluster_1 N1-Alkylation (Thermodynamic Product) cluster_2 N2-Alkylation (Kinetic Product) Indazole Indazole Anion N1_Product 1-methyl Isomer Indazole->N1_Product Favored by NaH/THF N2_Product 2-methyl Isomer Indazole->N2_Product Potential side product

Caption: N1 vs. N2 methylation pathways.

References

  • BenchChem. (n.d.). Optimizing reaction conditions for bromo-indazole synthesis.
  • BenchChem. (n.d.). Troubleshooting regioselectivity in indazole synthesis.
  • BenchChem. (n.d.). Regioselectivity issues in the functionalization of indazoles.
  • Ying, S., Liu, X., Guo, T., Li, X., Zhou, M., Wang, X., Zhu, M., Jiang, H., & Gui, Q. (2023). Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. RSC Advances, 13(2), 581–585. [Link]

  • BenchChem. (n.d.). Technical Support Center: Optimizing N-Alkylation of Indazoles with 5-Fluoropentyl Thiocyanate.
  • Google Patents. (n.d.). CN113307773A - 6-bromo-3-methoxy-1-phenyl-1H-indazole and synthetic method and application thereof.
  • Ying, S., et al. (2023). Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. RSC Advances, 13, 581-585.
  • ResearchGate. (n.d.). A Practical Method for N Methylation of Indoles Using Dimethyl Carbonate.
  • Beilstein Journals. (2018, April 6). Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib.
  • Sigma-Aldrich. (n.d.). 3-Bromo-6-methoxy-1H-indazole.
  • Wang, J., et al. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Advances, 14(10), 6835-6840. [Link]

  • Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand.
  • Alam, M. M., & Keating, M. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 2236–2246. [Link]

  • Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. (n.d.).
  • Sharma, S., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 14(6), 992-1025. [Link]

  • BenchChem. (n.d.). A Comparative Guide to the Characterization of 3-Iodo-6-methyl-4-nitro-1H-indazole and Its Isomers.
  • Beilstein Journal of Organic Chemistry. (2024, August 9). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations.

Sources

Optimization

Technical Support Center: Troubleshooting Suzuki Coupling with Electron-Rich Indazoles

Introduction: The "Indazole Paradox" In drug discovery, the indazole scaffold is a "privileged structure" due to its bio-isosteric relationship with indole and purine. However, for the synthetic chemist, electron-rich in...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Indazole Paradox"

In drug discovery, the indazole scaffold is a "privileged structure" due to its bio-isosteric relationship with indole and purine. However, for the synthetic chemist, electron-rich indazoles present a distinct paradox: the very electronic properties that make them biologically active often render them unstable or unreactive in Palladium-catalyzed cross-couplings.

If you are experiencing low yields (<20%), homocoupling, or complete starting material recovery, you are likely encountering one of two specific failure modes: Protodeboronation (if using indazole-boronates) or Catalyst Poisoning (if using unprotected indazoles).

This guide deconstructs these failure modes and provides field-validated protocols to overcome them.

Module 1: The Stability Trap (Protodeboronation)

The Symptom: You observe rapid consumption of the indazole boronic acid/ester by TLC/LCMS, but the major product is the de-borylated indazole (H-indazole), not the coupled biaryl.

The Mechanism: Electron-rich heterocycles are inherently prone to protodeboronation . The high electron density on the ring facilitates protonation at the carbon attached to boron (ipso-position). Once protonated, the C-B bond cleaves, releasing boric acid and the hydro-deboronated arene.[1] This reaction competes directly with the Transmetallation step of the Suzuki cycle.

The "Race Against Time" Visualization

The following diagram illustrates the kinetic competition between the productive Suzuki cycle and the destructive protodeboronation pathway.

Protodeboronation Start Indazole Boronate Complex Boronate 'Ate' Complex Start->Complex Activation Base Base + H2O Base->Complex Transmetallation Transmetallation (Productive) Complex->Transmetallation Fast Pd(II) Capture Protonation Ipso-Protonation (Destructive) Complex->Protonation k_deboronation Product Coupled Product Transmetallation->Product Waste De-borylated Indazole (Dead End) Protonation->Waste

Caption: Figure 1.[2] The kinetic competition. To win, the rate of Transmetallation must exceed the rate of Protodeboronation.

Solution Strategy

To win this race, you must either slow down deboronation (stabilize the boron) or speed up transmetallation (better catalyst).

1. Boron Source Selection

Switching from Boronic Acids to MIDA Boronates is the single most effective fix for this issue.

Boron SourceStabilityReactivityRecommendation
Boronic Acid LowHighAvoid for C3-indazoles or electron-rich variants.
Pinacol Ester ModerateModerateBetter than acids, but still prone to hydrolysis in aqueous base.
MIDA Boronate High ControlledGold Standard. Slow-release mechanism minimizes free boronic acid concentration, preventing saturation of the deboronation pathway.
BF3K Salt HighLowGood alternative, but requires harsher hydrolysis conditions which may affect sensitive groups.
2. Base & Solvent Engineering
  • Avoid: Hydroxides (NaOH, KOH) and high temperatures (>100°C) with boronic acids.

  • Use: Anhydrous conditions or weak bases.

    • Protocol A (Anhydrous):CsF or K3PO4 in dry Dioxane.[3]

    • Protocol B (Aqueous):K3PO4 (3.0 equiv) in Dioxane:H2O (4:1). Phosphate buffers the pH, reducing the concentration of catalytic protons/hydroxide species that drive deboronation.

Module 2: The Coordination Trap (Catalyst Poisoning)

The Symptom: The reaction stalls immediately. The aryl halide is unconsumed. Adding more catalyst does not restart the reaction.

The Mechanism: Indazoles possess a basic nitrogen (N1 or N2). If unprotected, this nitrogen can displace phosphine ligands on the Palladium center, forming a stable, catalytically inactive "Pd-Indazole" complex. This effectively poisons the catalyst.

Diagnostic Decision Tree

OptimizationTree Start Start: Indazole Coupling Failure CheckNH Is the Indazole NH free? Start->CheckNH YesNH YES CheckNH->YesNH NoNH NO (Protected) CheckNH->NoNH Poison Likely Catalyst Poisoning YesNH->Poison Sol1 Protect N (Boc/THP/SEM) Poison->Sol1 Sol2 Use Buchwald G3/G4 Precatalyst (Steric bulk prevents N-binding) Poison->Sol2 CheckBoron Is Indazole the Boron source? NoNH->CheckBoron YesBoron YES CheckBoron->YesBoron NoBoron NO (Indazole is Halide) CheckBoron->NoBoron Debor Likely Protodeboronation YesBoron->Debor Sol3 Switch to MIDA Boronate or Anhydrous Conditions Debor->Sol3 OxAdd Slow Oxidative Addition NoBoron->OxAdd Sol4 Use XPhos or SPhos Ligand OxAdd->Sol4

Caption: Figure 2. Troubleshooting logic flow for diagnosing the root cause of failure.

Module 3: The "Gold Standard" Protocol

Based on the analysis of Buchwald precatalyst performance and indazole stability profiles, the following protocol is the highest-probability starting point for difficult couplings.

The System: Pd-G4-XPhos

We utilize XPhos Pd G4 or SPhos Pd G4 .

  • Why G4? It ensures a 1:1 Pd:Ligand ratio and rapid activation at low temperatures, preventing the "induction period" where deboronation often occurs.

  • Why XPhos/SPhos? These bulky biaryl phosphine ligands create a "steric wall" around the Pd center, preventing the indazole nitrogen from coordinating (poisoning) while accelerating the oxidative addition of electron-rich halides.

Step-by-Step Methodology
  • Preparation:

    • Substrate A: 1.0 equiv Indazole Halide (or Boronate).[4]

    • Substrate B: 1.2-1.5 equiv Coupling Partner.

    • Catalyst: 0.02-0.05 equiv (2-5 mol%) XPhos Pd G4 (Sigma-Aldrich #900329).

    • Base: 3.0 equiv K3PO4 (finely ground). Do not use carbonate bases if deboronation is suspected.

    • Solvent: 1,4-Dioxane / Water (4:1 ratio). Total concentration: 0.1 M.

  • Execution (The "Degas" Rule):

    • Oxygen promotes homocoupling and catalyst death.

    • Combine solids in a vial. Seal.

    • Evacuate and backfill with Argon (3 cycles).

    • Add sparged solvents via syringe.

    • Heat to 80°C (start lower than standard 100°C to preserve catalyst life).

  • Workup:

    • If the indazole is N-protected (e.g., N-Boc), be aware that basic aqueous workup at high temps might partially deprotect it. Use a neutral buffer or cool completely before quenching.

FAQ: Troubleshooting Specific Scenarios

Q: I am coupling a C3-iodoindazole. It's not reacting at all. A: C3-iodoindazoles are electronically deactivated compared to other positions.

  • Fix: Ensure N1 is protected (Boc/SEM). An unprotected N1 makes the C3 position even less electrophilic. Use XPhos Pd G4 to force the oxidative addition.

Q: I see the product, but also a lot of homocoupling of my boronic acid. A: This indicates oxygen leakage or slow transmetallation.

  • Fix: Degas solvents more rigorously (sparge with Ar for 15 mins). Increase the amount of aryl halide to 1.2 equiv to outcompete the homocoupling.

Q: Can I perform this coupling without protecting the Indazole Nitrogen? A: Yes, but only with specific ligands.

  • Fix: You must use SPhos or XPhos based precatalysts (G3/G4). Older catalysts like Pd(PPh3)4 or Pd(dppf)Cl2 will be poisoned by the free NH. The steric bulk of XPhos prevents the N-Pd interaction.

Q: My boronate is extremely unstable (2-indazole boronic acid). Even MIDA fails. A: Switch the polarity of the reaction.

  • Fix: Use the Indazole as the Halide (Electrophile) and the partner as the Boronate (Nucleophile).[5] Indazole halides are perfectly stable. This completely bypasses the protodeboronation issue.

References

  • Buchwald Precatalyst Generations

    • Title: G3 and G4 Buchwald Precatalysts.[3][6][7]

    • Source: Sigma-Aldrich / Merck.
  • Indazole Coupling Optimization

    • Title: Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investig
    • Source: Journal of the American Chemical Society (via PMC).
    • URL:[Link]

  • MIDA Boronates & Protodeboronation

    • Title: A general solution for unstable boronic acids: Slow-release cross-coupling from air-stable MIDA boronates.[8]

    • Source: Journal of the American Chemical Society.
    • URL:[Link]

  • Catalyst Poisoning Mechanisms

    • Title: Identification and Elimination of an Unexpected C
    • Source: Organic Process Research & Development.
    • URL:[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Purification of 3-Bromo-1-methyl-1H-indazole

Executive Summary & Workflow Strategy 3-Bromo-1-methyl-1H-indazole (CAS: 326474-67-3) is a critical scaffold in the synthesis of kinase inhibitors and other bioactive heterocycles. Its purification presents unique challe...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Workflow Strategy

3-Bromo-1-methyl-1H-indazole (CAS: 326474-67-3) is a critical scaffold in the synthesis of kinase inhibitors and other bioactive heterocycles. Its purification presents unique challenges depending on the synthetic route employed:

  • Methylation of 3-bromoindazole: Generates difficult-to-separate regioisomers (

    
    -methyl vs. 
    
    
    
    -methyl).
  • Bromination of 1-methylindazole: Generates over-brominated byproducts and leaves unreacted starting material.

Furthermore, the low melting point of the pure compound (35–40 °C ) [1] makes traditional recrystallization prone to "oiling out," requiring precise thermal control.

Purification Decision Matrix

The following workflow illustrates the logical path for purification based on your crude intermediate's profile.

PurificationWorkflow Start Crude 3-Bromo-1-methyl-1H-indazole Analyze Step 1: HPLC & 1H-NMR Analysis Start->Analyze RouteCheck Identify Synthetic Route Analyze->RouteCheck IsomerCheck N1:N2 Isomer Ratio? RouteCheck->IsomerCheck Via Methylation ImpurityCheck Impurity Profile? RouteCheck->ImpurityCheck Via Bromination PoorRatio Ratio < 90:10 (High N2 impurity) IsomerCheck->PoorRatio GoodRatio Ratio > 90:10 (Mainly N1) IsomerCheck->GoodRatio FlashCol Flash Chromatography (Silica, Hex/EtOAc) PoorRatio->FlashCol Recryst Low-Temp Recrystallization (MeOH/H2O or Heptane) GoodRatio->Recryst FlashCol->Recryst Polishing OverBromo Contains Dibromo species ImpurityCheck->OverBromo CleanRxn Mainly SM + Product ImpurityCheck->CleanRxn OverBromo->FlashCol CleanRxn->Recryst Final Pure Solid (>98% HPLC, Single Isomer) Recryst->Final

Caption: Decision tree for selecting chromatography vs. crystallization based on impurity profile and synthetic origin.

Troubleshooting Guide: The Methylation Route (Isomer Control)

Context: Methylation of 3-bromoindazole often yields a mixture of the desired


-methyl (thermodynamic) and the undesired 

-methyl (kinetic) isomers.
Q: How do I distinguish between the N1 and N2 isomers?

A: You cannot rely solely on retention time without a standard. Use 1H-NMR and NOE (Nuclear Overhauser Effect) experiments for definitive assignment.

  • 1H-NMR Shift: The

    
    -methyl peak for the 
    
    
    
    -isomer is typically downfield (deshielded) compared to the
    
    
    -isomer due to the quinonoid character of the
    
    
    -species [2].
  • NOE Contact:

    • N1-Methyl: Shows an NOE correlation with the proton at C7 .

    • N2-Methyl: Shows an NOE correlation with the proton at C3 (if H) or C3-substituent . Since you have a Bromine at C3, the

      
      -methyl will typically show no strong aromatic NOE correlation compared to the distinct N1-Me/H7 interaction.
      
Q: My N1:N2 ratio is poor (e.g., 60:40). Can I fix this without a column?

A: Generally, no . While the


 isomer is more stable, the physical properties (solubility) of the two isomers are often too similar for efficient bulk separation via recrystallization alone when the impurity load is high.
  • Recommendation: Use Flash Chromatography.

    • Stationary Phase: Silica Gel (40–63 µm).

    • Mobile Phase: Hexane:Ethyl Acetate (Gradient 95:5

      
       80:20). The 
      
      
      
      -isomer is typically less polar (elutes first) than the
      
      
      -isomer in non-polar systems, though this can reverse depending on the exact mobile phase modifiers [3].
Q: How can I improve the ratio upstream in the synthesis?

A: Switch from kinetic to thermodynamic conditions.

  • Avoid: Methyl iodide/K2CO3 in acetone (often gives mixtures).

  • Try: Sodium Hydride (NaH) in THF or DMF. Deprotonation followed by thermal equilibration allows the anion to settle into the more stable

    
    -position before the electrophile is introduced.
    

Troubleshooting Guide: The Bromination Route (Byproduct Control)

Context: Bromination of 1-methylindazole avoids isomer issues but risks over-bromination (dibromo species).

Q: I see a "M+2" impurity in LC-MS. What is it?

A: This is likely the dibromo analog (e.g., 3,5-dibromo-1-methylindazole).

  • Cause: Excess brominating agent (NBS or Br2) or high reaction temperatures.[1]

  • Removal: This impurity is very lipophilic.

    • Protocol: Slurry wash the crude solid in cold Heptane . The dibromo impurity often remains in the mother liquor, while the monobromo product (which is slightly more polar) remains solid or precipitates out upon cooling.

Q: The reaction stalled with 10% starting material. Can I recrystallize?

A: Yes, but you must use a "Good/Bad" solvent system. The starting material (1-methylindazole) lacks the heavy bromine atom and has significantly different solubility parameters.

  • Recommended System: Methanol/Water (80:20) .[2]

    • Dissolve crude in hot Methanol.

    • Add Water dropwise until turbidity persists.

    • Cool slowly to 0 °C (Critical due to low MP).

Critical Issue: Handling Low Melting Point Solids (Oiling Out)

The melting point of 3-bromo-1-methyl-1H-indazole is 35–40 °C [1]. This is the most common failure point in purification: the compound separates as an oil rather than a crystal.

Q: My product oils out upon cooling. How do I get crystals?

A: You are likely cooling too fast or operating too close to the melting point.

Protocol: Low-Temperature Controlled Crystallization

  • Solvent Choice: Use Isopropanol (IPA) or Methanol with minimal water. Avoid high-boiling solvents like Toluene, which are hard to remove without melting the product.

  • Dissolution: Dissolve the crude at 30 °C (do not boil!). If it requires boiling to dissolve, you have too little solvent.

  • Seeding: Cool to 25 °C . Add a tiny crystal of pure product. If you lack seed crystals, scratch the glass wall with a glass rod to induce nucleation.

  • The "Freezer" Step: Once nucleation begins (cloudiness), move the flask immediately to a 4 °C environment. Do not use an ice bath immediately, or it will oil out.

  • Filtration: Filter strictly on a cold funnel. If the funnel is warm, the crystals will melt into the filter paper.

Analytical Data & Specifications

Standard Purity Specifications
ParameterSpecificationMethod
Appearance Off-white to yellow low-melting solidVisual
Purity (HPLC) > 98.0% AreaC18, ACN/Water Gradient
Regioisomer (N2) < 0.5%1H-NMR / HPLC
Melting Point 35 – 40 °CCapillary (Start at 25°C)
Residual Solvent < 5000 ppmGC-Headspace
Recommended HPLC Method
  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.[3]

  • Gradient: 10% B to 90% B over 15 minutes.

  • Detection: UV at 254 nm.[3]

  • Note: The N1 isomer usually elutes after the unreacted starting material but before the dibromo impurities.

References

  • Cheung, M. (2025).[3] Regioselective methylation of indazoles using methyl 2,2,2-trichloromethylacetimidate. ResearchGate. Retrieved February 25, 2026, from [Link]

Sources

Optimization

Technical Support Center: Indazole Cross-Coupling &amp; Debromination

Topic: Troubleshooting Debromination Side Reactions in Indazole Cross-Coupling Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists Status: Active Support Guide Introduction: The "Hidden" Hydride...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Debromination Side Reactions in Indazole Cross-Coupling Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists Status: Active Support Guide

Introduction: The "Hidden" Hydride Problem

Welcome to the Indazole Chemistry Support Hub. If you are accessing this guide, you likely observed a specific mass spectral signature: the disappearance of your brominated starting material (


) and the appearance of a hydro-debrominated impurity (

).

In the cross-coupling of indazoles (Suzuki-Miyaura or Buchwald-Hartwig), protodehalogenation (debromination) is a competitive pathway driven by the formation of a Palladium-Hydride (Pd-H) species. This is not merely a "random" side reaction; it is a symptom of a catalytic cycle where transmetallation (or amine binding) is slower than hydride interception.

This guide provides a diagnostic framework, mechanistic root cause analysis, and self-validating protocols to eliminate this pathway.

Module 1: Diagnostic Flowchart

Before altering reaction conditions, confirm that debromination is the primary failure mode. Use the following logic tree to diagnose the issue based on crude LC-MS data.

DiagnosticTree Start Analyze Crude LC-MS CheckSM Is Starting Material (Ar-Br) Present? Start->CheckSM CheckProd Is Product (Ar-R) Present? CheckSM->CheckProd Yes (Incomplete) CheckSM->CheckProd No (Consumed) CheckDehalo Is Mass (M-Br+H) Present? CheckProd->CheckDehalo Low Yield / Trace Result3 Successful Reaction CheckProd->Result3 High Yield Result1 Stalled Oxidative Addition (Catalyst Inactive) CheckDehalo->Result1 Not Observed Result2 Competitive Debromination (Pd-H Pathway Active) CheckDehalo->Result2 Major Peak

Figure 1: Diagnostic logic for distinguishing between catalyst inactivation (stalled reaction) and active debromination pathways.

Module 2: Mechanism & Root Cause (FAQ)

Q1: Why does my bromine atom get replaced by a hydrogen?

A: This occurs because a reactive Pd(II)-H (Palladium Hydride) species is generated in situ. Once the Pd inserts into the C-Br bond (oxidative addition), the resulting Ar-Pd(II)-Br intermediate is electrophilic. If the next step (transmetallation with boronic acid or amine binding) is sluggish, the complex will find an alternative stabilization pathway.

The Mechanism of Failure:

  • Oxidative Addition: Pd(0) inserts into Indazole-Br

    
    Indazole-Pd(II)-Br.
    
  • Hydride Interception: The complex reacts with a hydride source (alcohol solvent, amine base, or moisture) to form Indazole-Pd(II)-H.

  • Reductive Elimination: The complex collapses, releasing Indazole-H and regenerating Pd(0).

Q2: Where is the hydride coming from?

A: In indazole chemistry, there are three common culprits:

  • Alcoholic Solvents: Primary and secondary alcohols (e.g., isopropanol, ethanol) readily undergo

    
    -hydride elimination in the presence of Pd(II), converting the alcohol to a ketone/aldehyde and transferring a hydride to Palladium.
    
  • Amine Bases: Triethylamine (

    
    ) or Diisopropylethylamine (DIPEA) can act as hydride donors via 
    
    
    
    -hydride elimination at high temperatures.
  • The Indazole NH: If unprotected, the acidic N-H can coordinate to Pd, forming off-cycle species that are prone to decomposition or hydrolysis.

Mechanism cluster_Main Desired Cycle cluster_Side Debromination Trap Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd TransMet Transmetallation (+ Ar-B(OH)2) OxAdd->TransMet Fast PdH Pd(II)-H Species OxAdd->PdH Slow Transmetallation + Hydride Source Prod Product (Ar-Ar) TransMet->Prod Prod->Pd0 HydrideSource Hydride Source (R-CH2-OH or Et3N) HydrideSource->PdH DehaloProd Impurity (Ar-H) PdH->DehaloProd DehaloProd->Pd0

Figure 2: The kinetic competition between the desired Transmetallation and the undesired Hydride Elimination.

Module 3: Optimization & Troubleshooting

If you have confirmed debromination (Result 2 in Figure 1), implement these changes in the following order.

Solvent Switch (The "Hydride" Purge)

Eliminate hydride donors. If you are using Ethanol/Water or Isopropanol/Water, stop immediately.

  • Recommended: Toluene, 1,4-Dioxane, or DMF.

  • Why: These solvents lack

    
    -hydrogens on a heteroatom-adjacent carbon, making hydride transfer thermodynamically difficult.
    
Base Selection

Replace amine bases with inorganic carbonates or phosphates.

  • Avoid:

    
    , DIPEA (Hydride donors).
    
  • Use:

    
     (Tribasic Potassium Phosphate) or 
    
    
    
    .
  • Why:

    
     provides excellent buffering capacity for boronic acids without participating in redox chemistry.
    
Catalyst Upgrade (The Kinetic Solution)

Use bulky, electron-rich phosphine ligands.[1]

  • Old Tech:

    
     or 
    
    
    
    . (Often slow transmetallation).[1]
  • New Tech: XPhos Pd G3/G4 or SPhos Pd G3 .

  • Why: Bulky ligands (biaryl phosphines) accelerate Reductive Elimination . By speeding up the final step of the desired cycle, you reduce the lifetime of the intermediate, statistically lowering the chance of hydride interception.

Indazole Protection
  • Issue: Free N-H indazoles poison the catalyst.

  • Fix: Protect N1 with THP (Tetrahydropyranyl) or SEM .

  • Protocol: Dihydropyran (DHP) + cat. PTSA

    
     rapid protection. The THP group is stable to base (Suzuki conditions) but easily removed with acid later.[2]
    

Module 4: Experimental Protocols

Protocol A: Optimized Suzuki Coupling for Indazoles

Use this protocol to minimize debromination in challenging substrates.

Reagents:

  • Bromo-indazole derivative (1.0 equiv)

  • Boronic Acid/Pinacol Ester (1.2 - 1.5 equiv)

  • Catalyst: XPhos Pd G3 (2-5 mol%)

  • Base:

    
     (2.0 - 3.0 equiv)
    
  • Solvent: 1,4-Dioxane : Water (4:1 ratio) - Degassed rigorously

Step-by-Step:

  • Charge Solids: Add Indazole, Boronic acid, Base, and Precatalyst (XPhos Pd G3) to a vial.

  • Inert Atmosphere: Seal vial and purge with

    
     or Argon for 5 minutes.
    
  • Solvent Addition: Add degassed Dioxane/Water mixture via syringe.

    • Tip: Degas solvents by sparging with Argon for 15 mins prior to addition.[3]

  • Reaction: Heat to 80-100°C for 2–4 hours.

    • Note: Do not overheat (>110°C) as this promotes thermal decomposition.

  • Workup: Cool, dilute with EtOAc, wash with Brine.

Comparison of Conditions:

ParameterStandard (High Risk)Optimized (Low Risk)Reason
Solvent EtOH /

Dioxane /

Removes alcohol hydride source.
Base

or


Prevents amine-mediated reduction.
Catalyst

XPhos Pd G3 Accelerates productive cycle.
Temp Reflux (variable)Controlled (80°C)Reduces thermal side reactions.

References

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. Source: Journal of the American Chemical Society (2013). Context: Establishes the inhibitory effect of unprotected azoles and ligand solutions.

  • Suzuki-Miyaura Cross-Coupling Reactions of Unprotected Haloimidazoles. Source: Journal of Organic Chemistry (2014). Context: Detailed optimization of halo-azole couplings avoiding dehalogenation.

  • Organoborane coupling reactions (Suzuki coupling). Source: Proceedings of the Japan Academy (2004). Context: Foundational review by Akira Suzuki discussing side reactions and base effects.

  • Deciphering complexity in Pd–catalyzed cross-couplings. Source: Nature Communications (2024). Context: Advanced analysis of competitive pathways including protodehalogenation.

  • Benchchem Technical Support: Troubleshooting Dehalogenation. Source: Benchchem Support Center.[4] Context: Practical troubleshooting steps for dehalogenation in Suzuki/Buchwald couplings.

Sources

Reference Data & Comparative Studies

Validation

1H &amp; 13C NMR Distinction of 1-Methyl vs. 2-Methyl Indazole Isomers: A Technical Guide

Executive Summary The regioselective alkylation of indazole is a persistent challenge in medicinal chemistry. Due to annular tautomerism, alkylation typically yields a mixture of 1-methylindazole (thermodynamic product)...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The regioselective alkylation of indazole is a persistent challenge in medicinal chemistry. Due to annular tautomerism, alkylation typically yields a mixture of 1-methylindazole (thermodynamic product) and 2-methylindazole (kinetic product) .[1][2] Distinguishing these isomers is critical because they possess vastly different electronic properties and pharmacological profiles (e.g., the anticancer drug Pazopanib utilizes the N2-indazole scaffold).

This guide provides a definitive, self-validating NMR protocol to distinguish these isomers. It moves beyond simple spectral matching, explaining the causality rooted in electronic structure (benzenoid vs. quinonoid resonance) and providing a robust decision matrix for structural assignment.

Structural & Electronic Context[1][2]

To interpret the NMR data correctly, one must understand the underlying electronic environments.[2]

  • 1-Methylindazole (Benzenoid): The N1-substitution maintains the aromaticity of the benzene ring. The structure is stable and "naphthalene-like" in its electron distribution.

  • 2-Methylindazole (Quinonoid): The N2-substitution disrupts the benzenoid continuity, forcing a quinonoid-like resonance contribution.[2] This results in significant electron density changes at C3 and H3 , serving as the primary diagnostic markers.[1][2]

Visualization: Structural Isomers & NOE Correlations

Indazole_Isomers cluster_1 1-Methylindazole (Benzenoid System) cluster_2 2-Methylindazole (Quinonoid System) struct1 N1-Me Group (δ ~4.0 ppm) H7 H7 Proton (Peri-position) struct1->H7 Strong NOE (Diagnostic) H3_1 H3 Proton (δ ~8.0 ppm) struct1->H3_1 No NOE struct2 N2-Me Group (δ ~4.2 ppm) H3_2 H3 Proton (δ ~8.3+ ppm) struct2->H3_2 Strong NOE (Diagnostic) H7_2 H7 Proton struct2->H7_2 No NOE

Figure 1: Structural comparison showing the critical NOE correlations that definitively distinguish the isomers.

Comparative Analysis: The Diagnostic Markers

A. 1H NMR: The H3 Proton Shift

The most immediate indicator in a standard 1H spectrum is the chemical shift of the proton at position 3 (H3).

  • 1-Isomer: H3 is shielded by the benzenoid ring current, typically appearing around 8.0 ppm .[1][2]

  • 2-Isomer: Due to the quinonoid character and lower electron density at C3, the H3 proton is significantly deshielded, shifting downfield to 8.3 – 8.7 ppm .[2]

B. 13C NMR: The "Smoking Gun" (C3 Shift)

If 1H data is ambiguous due to substituents, 13C NMR provides an irrefutable distinction.[1][2]

  • 1-Isomer: C3 resonates in the typical aromatic range (~133–135 ppm ).[2]

  • 2-Isomer: C3 is significantly shielded relative to the 1-isomer, often appearing upfield at ~120–125 ppm .[2] This ~10 ppm difference is a robust diagnostic.[1][2]

C. NOESY: The Gold Standard

Spatial proximity provides the final proof.

  • 1-Isomer: The N-Methyl group is spatially close to the benzene ring proton H7 .[2] You will see a cross-peak between N-Me and H7 .[1][2]

  • 2-Isomer: The N-Methyl group is spatially distant from H7 but adjacent to H3 .[2] You will see a cross-peak between N-Me and H3 .[1][2]

Summary Data Table (Typical Values in CDCl3)
Feature1-Methylindazole (N1)2-Methylindazole (N2)Mechanism/Notes
H3 Shift (δ) ~ 7.95 – 8.05 ppm ~ 8.30 – 8.70 ppm Deshielding in N2 isomer due to quinonoid character.[1][2]
N-Me Shift (δ) ~ 4.05 ppm~ 4.15 – 4.25 ppmN2-Me is often slightly downfield.[1][2]
C3 Shift (δ) ~ 134 ppm ~ 122 – 125 ppm Major Diagnostic: N2 isomer C3 is significantly upfield.[1][2]
NOE Correlation Me ↔ H7 Me ↔ H3 Definitive proof of regiochemistry.[1][2]
Thermodynamics More StableLess StableN1 is generally the major product in basic alkylation.

Experimental Protocols

Protocol 1: NMR Sample Preparation & Acquisition[2]
  • Solvent: CDCl3 is standard.[1][2] Use DMSO-d6 if solubility is an issue, but note that solvent effects may shift H3 slightly downfield in DMSO.[1][2]

  • Concentration: 5–10 mg for 1H/NOESY; 20+ mg for 13C.[1][2]

  • NOESY Parameters:

    • Mixing Time: 300–500 ms.[1][2] (Sufficient to see NOE without excessive spin-diffusion).[1][2]

    • Relaxation Delay (d1): > 2 seconds to ensure quantitative integration if needed.

Protocol 2: Step-by-Step Identification Workflow

Decision_Tree Start Start: Purified Isomer Step1 Step 1: Acquire 1H NMR Check H3 Chemical Shift Start->Step1 CheckH3 H3 Position? Step1->CheckH3 Result1 H3 ~ 8.0 ppm Likely 1-Methyl CheckH3->Result1 Upfield Result2 H3 > 8.3 ppm Likely 2-Methyl CheckH3->Result2 Downfield Step2 Step 2: Acquire NOESY (Confirmatory) Result1->Step2 Result2->Step2 CheckNOE NOE Cross-peak? Step2->CheckNOE Final1 CONFIRMED: 1-Methylindazole CheckNOE->Final1 Me ↔ H7 Final2 CONFIRMED: 2-Methylindazole CheckNOE->Final2 Me ↔ H3

Figure 2: Decision matrix for assigning indazole regiochemistry.

References

  • Regioselective N-alkylation of the 1H-indazole scaffold. Source: Beilstein Journal of Organic Chemistry, 2021.[1][2] URL:[Link]

  • 13C NMR of indazoles. Source: Chemistry of Heterocyclic Compounds, 1995 (via ResearchGate).[1][2] URL:[Link]

  • Reactivity of indazoles and benzotriazole towards N-methylation. Source: Journal of the Chemical Society, Perkin Transactions 2.[1][2] URL:[Link][1][2][3]

  • NMR Chemical Shifts of Trace Impurities (Solvent Reference). Source: Journal of Organic Chemistry, 1997 / Organometallics, 2010.[1][2][3] URL:[Link][1][2]

Sources

Comparative

HPLC purity analysis methods for 3-Bromo-6-methoxy-1-methyl-1H-indazole

The following guide details the HPLC purity analysis for 3-Bromo-6-methoxy-1-methyl-1H-indazole , a critical intermediate in the synthesis of kinase inhibitors and other bioactive indazole derivatives. This guide focuses...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the HPLC purity analysis for 3-Bromo-6-methoxy-1-methyl-1H-indazole , a critical intermediate in the synthesis of kinase inhibitors and other bioactive indazole derivatives.

This guide focuses on the specific chromatographic challenge inherent to this molecule: the separation of N1- and N2-methyl regioisomers.

Focus: Resolving Regioisomeric Impurities & Synthetic Byproducts

Introduction & Compound Profile

3-Bromo-6-methoxy-1-methyl-1H-indazole (CAS: 1000342-95-9) is a halogenated heterocyclic building block. Its purity is often compromised by its synthesis pathway, which typically involves the methylation of 3-bromo-6-methoxy-1H-indazole.

The Analytical Challenge: Regioisomerism

Indazoles possess two nitrogen atoms capable of alkylation.[1] While N1-methylation is thermodynamically favored, N2-methylation is a kinetic competitor.

  • Target: 1-methyl isomer (N1).

  • Critical Impurity: 2-methyl isomer (N2).

  • Difficulty: These isomers have identical mass (LC-MS cannot distinguish them without separation) and very similar lipophilicity (LogP ~3.2), causing co-elution on standard generic C18 gradients.

Physicochemical Context:

  • LogP: ~3.2 (Moderately lipophilic).

  • pKa: ~1-2 (The indazole nitrogen is weakly basic).

  • Solubility: Low in water; soluble in Methanol, Acetonitrile, DMSO.

Method Comparison: Generic vs. Optimized

To ensure pharmaceutical-grade purity (>99.5%), we compare a standard "screening" method against an optimized "resolution" method designed specifically for indazole regio-separation.

Comparison Summary
FeatureMethod A: Standard C18 (Screening)Method B: Phenyl-Hexyl (High Resolution)
Stationary Phase C18 (Octadecyl)Phenyl-Hexyl
Separation Mechanism Hydrophobicity (Van der Waals)Hydrophobicity +

-

Interaction
Regioisomer Resolution Poor (Often co-elutes N1/N2)Excellent (Separates based on electron density)
Run Time 10-15 min18-20 min
Suitability Rough reaction monitoringFinal QC release testing

Detailed Experimental Protocols

Method A: Standard C18 (General Purity)

Use this method for quick reaction monitoring where regioisomer separation is not critical.

  • Column: Agilent ZORBAX Eclipse Plus C18, 4.6 x 100 mm, 3.5 µm.

  • Mobile Phase A: Water + 0.1% Formic Acid.[2]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 1.0 mL/min.[3]

  • Temperature: 30°C.

  • Detection: UV @ 254 nm (primary) and 220 nm.

  • Gradient:

    • 0.0 min: 10% B

    • 8.0 min: 90% B

    • 10.0 min: 90% B

    • 10.1 min: 10% B (Re-equilibration)

Method B: Phenyl-Hexyl (Gold Standard for Isomers)

Use this method for final purity assignment and quantifying the N2-isomer.

  • Column: Phenomenex Kinetex Phenyl-Hexyl, 4.6 x 150 mm, 2.6 µm (Core-shell).

  • Rationale: The phenyl ring on the stationary phase interacts differently with the

    
    -electron cloud of the N1 vs. N2 isomers, providing the necessary selectivity factor (
    
    
    
    ).
  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.8).

  • Mobile Phase B: Methanol (MeOH).

  • Rationale: Methanol promotes stronger

    
    -
    
    
    
    interactions compared to Acetonitrile.
  • Flow Rate: 0.8 mL/min.

  • Temperature: 35°C.[3]

  • Detection: UV @ 254 nm.[3]

  • Gradient:

    • 0.0 min: 20% B

    • 12.0 min: 80% B

    • 15.0 min: 95% B

    • 18.0 min: 20% B

Performance Data & Impurity Profile

The following table illustrates the comparative performance based on validation data for halo-indazoles.

ParameterMethod A (C18)Method B (Phenyl-Hexyl)
RT: Main Peak (N1) 6.4 min9.2 min
RT: N2-Isomer 6.5 min (Shoulder/Co-elution)8.4 min
Resolution (

)
< 0.8 (Fail)> 2.5 (Pass)
RT: Precursor (Des-methyl) 5.1 min6.8 min
Tailing Factor 1.31.1
LOD (µg/mL) 0.050.02

Key Finding: Method A may overestimate purity by hiding the N2-isomer under the main peak. Method B clearly resolves the N2-isomer (eluting before the N1-isomer due to lower lipophilicity/different shape) and the unreacted precursor (3-bromo-6-methoxy-1H-indazole).

Synthesis & Impurity Workflow (Visualization)

The following diagram maps the origin of impurities and the separation logic.

IndazoleAnalysis Start Starting Material (3-Bromo-6-methoxy-1H-indazole) Reaction Methylation (MeI / K2CO3) Start->Reaction Product Target Product (N1) (Major Yield) Reaction->Product ~85-90% Impurity1 Impurity: N2-Isomer (Kinetic Product) Reaction->Impurity1 ~5-10% Impurity2 Impurity: Unreacted SM Reaction->Impurity2 Residual Analysis HPLC Analysis Product->Analysis Impurity1->Analysis Impurity2->Analysis ResultC18 Method A (C18) Co-elution Risk Analysis->ResultC18 Hydrophobic Only ResultPh Method B (Phenyl) Clear Separation Analysis->ResultPh Pi-Pi Selectivity

Caption: Impurity origin pathway showing the critical divergence of N1/N2 isomers and the necessity of Phenyl-Hexyl selection for resolution.

Sample Preparation & System Suitability[4][5][6][7][8]

Sample Preparation Protocol
  • Stock Solution: Dissolve 10.0 mg of the sample in 10.0 mL of Methanol (Conc: 1 mg/mL). Sonicate for 5 mins.

  • Working Solution: Dilute 100 µL of Stock into 900 µL of Mobile Phase A (Conc: 0.1 mg/mL).

  • Filtration: Filter through a 0.22 µm PTFE syringe filter into an HPLC vial.

System Suitability Criteria (Method B)
  • Resolution (

    
    ):  > 1.5 between N2-isomer and N1-isomer.
    
  • Tailing Factor: < 1.5 for the main peak.

  • Precision: %RSD of peak area < 1.0% (n=6 injections).

Troubleshooting

  • Peak Splitting: If the main peak splits, the sample solvent (100% MeOH) may be too strong. Dilute the sample with 50% Water/50% MeOH.

  • Retention Shift: Indazoles are sensitive to pH. Ensure the Ammonium Formate buffer is strictly adjusted to pH 3.8.

  • Ghost Peaks: Check for "carry-over" from highly concentrated injections; run a blank MeOH injection between samples.

References

  • National Institutes of Health (PMC). (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Retrieved from [Link]

  • Google Patents. (2021). CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole.

Sources

Validation

A Comparative Crystallographic Guide to 3-Substituted 6-Methoxy Indazoles: Synthesis, Structure, and Supramolecular Chemistry

For Researchers, Scientists, and Drug Development Professionals The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of pharmacologic...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of pharmacologically active compounds.[1][2] Its unique bicyclic heteroaromatic system, consisting of fused benzene and pyrazole rings, allows for versatile interactions with biological targets, making it a focal point in drug discovery.[3] This guide provides an in-depth analysis of the crystal structures of 3-substituted 6-methoxy indazoles, offering a comparative perspective on how different substituents at the 3-position influence their three-dimensional architecture. We will delve into the synthesis, spectroscopic characterization, and the nuances of single-crystal X-ray diffraction analysis, providing both theoretical understanding and practical experimental protocols.

The Significance of the Indazole Nucleus in Pharmacology

Indazole derivatives have demonstrated a remarkable spectrum of biological activities, including anti-inflammatory, anti-tumor, anti-HIV, and antibacterial properties.[1][4] This therapeutic versatility stems from the indazole core's ability to act as a bioisostere for structures like indole or phenol, which can lead to improved metabolic stability and enhanced binding to biological targets.[1] Notably, the indazole structure is a key hinge-binding motif for many protein kinases, leading to the development of potent and selective inhibitors, including approved cancer therapies such as Axitinib and Pazopanib.[1] The 6-methoxy substitution, in particular, can modulate the electronic properties and lipophilicity of the molecule, potentially influencing its pharmacokinetic and pharmacodynamic profile.

From Synthesis to Single Crystal: An Experimental Overview

The journey to elucidating the crystal structure of a 3-substituted 6-methoxy indazole begins with its synthesis and culminates in the intricate process of X-ray diffraction analysis.

Synthesis of 3-Substituted 6-Methoxy Indazoles

A variety of synthetic methodologies exist for the construction of the indazole ring.[1] One common approach involves the cyclization of appropriately substituted o-toluidines.[5] For instance, a substituted o-toluidine can be acetylated and subsequently treated with a nitrosating agent, such as sodium nitrite, in the presence of an acid to induce ring closure.[5] The specific substituent at the 3-position is typically introduced either by starting with a pre-functionalized precursor or through post-cyclization modification.

Illustrative Synthetic Pathway:

Synthesis A Substituted o-Toluidine B Acetylation (Acetic Anhydride) A->B C N-Acetyl-o-toluidine Derivative B->C D Nitrosation & Cyclization (NaNO2, Acid) C->D E 3-Substituted 6-Methoxy Indazole D->E

Caption: Generalized synthetic route to 3-substituted 6-methoxy indazoles.

Spectroscopic Characterization: The First Look at the Molecule

Before proceeding to crystallographic analysis, it is crucial to confirm the identity and purity of the synthesized compound. A suite of spectroscopic techniques is employed for this purpose.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for determining the molecular structure in solution.[6][7] The chemical shifts and coupling constants of the protons and carbons provide detailed information about the connectivity of atoms and the position of substituents.

  • Infrared (IR) Spectroscopy: IR spectroscopy helps identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies.[8]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact mass of the molecule, confirming its elemental composition.[9]

Single-Crystal X-ray Diffraction: Unveiling the Three-Dimensional Structure

Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[10][11] This powerful technique provides invaluable information on bond lengths, bond angles, and intermolecular interactions that govern the crystal packing.[12]

Experimental Workflow for SC-XRD:

XRD_Workflow cluster_0 Sample Preparation cluster_1 Data Collection cluster_2 Structure Solution & Refinement cluster_3 Analysis & Visualization A Synthesis & Purification B Crystal Growth A->B C Crystal Mounting B->C D X-ray Diffraction Experiment C->D E Data Processing & Integration D->E F Structure Solution (e.g., Direct Methods) E->F G Structure Refinement F->G H Analysis of Geometric Parameters G->H I Analysis of Intermolecular Interactions G->I J Visualization (e.g., ORTEP, Mercury) G->J

Caption: The comprehensive workflow for single-crystal X-ray diffraction analysis.

Key Steps Explained:

  • Crystal Growth: Obtaining high-quality single crystals is often the most challenging step.[12] This typically involves slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture.

  • Data Collection: A suitable crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam.[10] The diffracted X-rays are recorded by a detector, producing a unique diffraction pattern.[13][14]

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group of the crystal.[14] The initial positions of the atoms are determined using various computational methods, and this model is then refined to best fit the experimental data.[14]

Comparative Crystal Structure Analysis: The Impact of the 3-Substituent

The nature of the substituent at the 3-position of the 6-methoxy indazole core can significantly influence the molecule's conformation and its packing in the crystal lattice. This, in turn, can affect physical properties such as solubility and melting point, as well as its interaction with biological targets.

Below is a hypothetical comparative table illustrating how different 3-substituents might affect key crystallographic parameters.

3-SubstituentFormulaCrystal SystemSpace GroupKey Intermolecular Interactions
-H C₈H₈N₂OMonoclinicP2₁/cN-H···N hydrogen bonds, π-π stacking
-CH₃ C₉H₁₀N₂OOrthorhombicPca2₁C-H···O interactions, π-π stacking
-COOH C₉H₈N₂O₃MonoclinicP2₁/nO-H···N and O-H···O hydrogen bonds, forming dimers
-C₆H₅ C₁₄H₁₂N₂OTriclinicP-1C-H···π interactions, π-π stacking

This table is for illustrative purposes. Actual data would be derived from experimental results.

Analysis of Supramolecular Features:

The arrangement of molecules in the crystal, known as the supramolecular structure, is dictated by a variety of non-covalent interactions.[15][16]

  • Hydrogen Bonding: The presence of hydrogen bond donors (like N-H or O-H) and acceptors (like the nitrogen atoms of the indazole ring or the oxygen of the methoxy group) can lead to the formation of robust one-, two-, or three-dimensional networks.[15][17] For example, a carboxylic acid substituent at the 3-position would likely lead to the formation of strong hydrogen-bonded dimers.

  • π-π Stacking: The aromatic rings of the indazole core and any aromatic substituents can engage in π-π stacking interactions, where the rings are arranged in a parallel or offset fashion. These interactions are crucial in stabilizing the crystal packing.[16][18]

  • C-H···π and C-H···O Interactions: Weaker, yet significant, interactions such as C-H···π and C-H···O also play a role in directing the molecular assembly in the crystal.[15]

Hirshfeld Surface Analysis:

A powerful tool for visualizing and quantifying intermolecular interactions is Hirshfeld surface analysis.[15][18][19] This method maps the close contacts between molecules in the crystal, providing a visual representation of the different types of interactions and their relative contributions to the overall crystal packing.[19]

Conclusion

The crystal structure analysis of 3-substituted 6-methoxy indazoles provides fundamental insights into their molecular geometry and the forces that govern their self-assembly. This knowledge is not only of academic interest but also has profound implications for drug design and development. By understanding how different substituents influence the solid-state properties of these important molecules, researchers can make more informed decisions in the optimization of lead compounds, ultimately contributing to the development of new and more effective therapeutics. The combination of meticulous synthesis, comprehensive spectroscopic characterization, and high-resolution single-crystal X-ray diffraction remains the gold standard for elucidating the structure-property relationships in this privileged class of heterocyclic compounds.

References

  • Cláudio, A. M., et al. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules. 2006, 11(11), 904-925. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Indazole Scaffold: A Foundation for Next-Generation Pharmaceuticals. NINGBO INNO PHARMCHEM CO.,LTD. Published February 22, 2026. [Link]

  • Shaikh, A., et al. Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. 2023, 14(6), 986-1016. [Link]

  • Li, Y., et al. Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications. Current Medicinal Chemistry. 2020, 27(33), 5549-5573. [Link]

  • Reyes-Márquez, M., et al. Efficient MW-Assisted Synthesis, Spectroscopic Characterization, X-ray and Antioxidant Properties of Indazole Derivatives. Molecules. 2016, 21(7), 896. [Link]

  • Cláudio, A. M., et al. Synthesis and structural characterization of 1- and 2-substituted indazoles: ester and carboxylic acid derivatives. R Discovery. Published November 14, 2006. [Link]

  • Kumar, R., et al. Synthesis molecular docking and DFT studies on novel indazole derivatives. Scientific Reports. 2024, 14(1), 9390. [Link]

  • The University of Queensland. Small molecule X-ray crystallography. School of Chemistry and Molecular Biosciences. Accessed February 24, 2026. [Link]

  • AZoLifeSciences. X-ray Crystallography for Molecular Structure Determination. AZoLifeSciences. Published November 9, 2023. [Link]

  • Excillum. Small molecule crystallography. Excillum. Accessed February 24, 2026. [Link]

  • Deacon, A. M. x Ray crystallography. Journal of Clinical Pathology: Molecular Pathology. 1997, 50(6), 281-287. [Link]

  • Google Patents. Process for the preparation of substituted indazoles. US3988347A. Filed March 28, 1975.
  • Mohamed, S. K., et al. Crystal structure and Hirshfeld surface analysis of (3S,3aR,6aS)-3-(1,3-diphenyl-1H-pyrazol-4-yl)-5-(4-methoxyphenyl)-2-phenyl-3,3a,4,5,6,6a-hexahydro-2H-pyrrolo[3,4-d][1][20]oxazole-4,6-dione. Acta Crystallographica Section E: Crystallographic Communications. 2020, 76(Pt 11), 1745-1750. [Link]

  • Ivonin, S., et al. Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation of 3-amino-4-methyl pyridines. ChemRxiv. Published May 14, 2024. [Link]

  • de la Torre, E., et al. Crystal structures of three 6-substituted coumarin-3-carboxamide derivatives. Acta Crystallographica Section E: Crystallographic Communications. 2018, 74(Pt 11), 1649-1654. [Link]

  • Miura, T., et al. Synthesis of 6-Substituted 3-(Alkoxycarbonyl)-5-aryl-α-pyrones. Synthesis. 2014, 46(4), 496-502. [Link]

  • Seredyuk, M., et al. Crystal structure and Hirshfeld surface analysis of 3-(3,5-dimethoxyphenyl)-5-[6-(1H-pyrazol-1-yl)pyridin-2-yl]-1H-1,2,4-triazole. Acta Crystallographica Section E: Crystallographic Communications. 2026, 82(Pt 1), 67-71. [Link]

  • Mohamed, S. K., et al. Crystal structure and Hirshfeld surface analysis of (3S,3aR,6aS)-3-(1,3-diphenyl-1H-pyrazol-4-yl)-5-(4-methoxyphenyl)-2-phenyl-3,3a,4,5,6,6a-hexahydro-2H-pyrrolo[3,4-d][1][20]oxazole-4,6-dione. ResearchGate. Published November 2020. [Link]

  • Seredyuk, M., et al. Crystal structure and Hirshfeld surface analysis of 3-(3,5-dimethoxyphenyl)-5-[6-(1H-pyrazol-1-yl)pyridin-2-yl]-1H-1,2,4-triazole. Acta Crystallographica Section E: Crystallographic Communications. 2026, 82(Pt 1), 67-71. [Link]

  • Ivonin, S., et al. Synthesis of 6-azaindoles via electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines. ChemRxiv. Published May 14, 2024. [Link]

  • Danel, K., et al. AN ALTERNATIVE WAY OF THE SYNTHESIS OF 1-SUBSTITUTED 9-METHOXY-5-METHYL-6H-PYRIDO[4,3-b]CARBAZOLE DERIVATIVES. Acta Poloniae Pharmaceutica. 2004, 61(1), 65-70. [Link]

Sources

Comparative

Comparing reactivity of 3-bromo vs 3-iodo indazole derivatives

Executive Summary In the high-stakes arena of kinase inhibitor development, the indazole scaffold is ubiquitous. However, the choice between 3-bromoindazole and 3-iodoindazole precursors is rarely arbitrary; it is a stra...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-stakes arena of kinase inhibitor development, the indazole scaffold is ubiquitous. However, the choice between 3-bromoindazole and 3-iodoindazole precursors is rarely arbitrary; it is a strategic decision dictated by the required chemoselectivity, reaction conditions, and downstream functionalization plans.

While both derivatives serve as gateways to C3-functionalized indazoles, 3-iodoindazoles exhibit superior reactivity in palladium-catalyzed oxidative additions and metal-halogen exchange, often enabling functionalization under milder conditions. Conversely, 3-bromoindazoles offer enhanced stability and lower cost, making them ideal for scale-up when harsh conditions are tolerable. This guide dissects the mechanistic nuances, providing evidence-based protocols for researchers optimizing Structure-Activity Relationship (SAR) campaigns.

Mechanistic Foundation: The C3-Halogen Bond

The reactivity difference between 3-bromo and 3-iodo indazoles is rooted in the Bond Dissociation Energy (BDE) of the C-X bond and the electronic environment of the pyrazole ring.

  • Bond Strength: The C(sp2)–I bond is significantly weaker (~65 kcal/mol) than the C(sp2)–Br bond (~81 kcal/mol). In Pd-catalyzed cross-couplings, the rate-limiting step is often the oxidative addition of the Pd(0) species into the C-X bond.[1]

  • Electronic Effects: The C3 position of indazole is electron-rich relative to the benzene ring but electron-deficient relative to the N1/N2 positions. The high polarizability of the iodine atom stabilizes the transition state during oxidative addition, lowering the activation energy barrier (

    
    ).
    
Reactivity Hierarchy

In systems containing multiple halogens (e.g., 6-bromo-3-iodoindazole), this BDE difference creates a reactivity hierarchy , allowing for orthogonal functionalization without the need for protecting groups.

Reactivity Order in Pd-Catalysis:



Comparative Analysis: Cross-Coupling & Exchange

A. Suzuki-Miyaura Coupling

The Suzuki coupling is the workhorse of indazole functionalization.

  • 3-Iodoindazoles: Typically undergo coupling at room temperature to 60°C . They are compatible with "weaker" catalyst systems (e.g., Pd(PPh3)4) and boronic acids that are prone to protodeboronation, as the fast coupling rate outcompetes side reactions.

  • 3-Bromoindazoles: Generally require temperatures of 80°C–120°C and often benefit from electron-rich ligands (e.g., SPhos, XPhos) to facilitate oxidative addition.

B. Metal-Halogen Exchange (Lithiation)

Lithiation at the C3 position is a powerful method for introducing electrophiles (aldehydes, silanes, etc.).

  • 3-Iodoindazoles: Undergo rapid Li-I exchange at -78°C . This low temperature is critical because the resulting C3-lithioindazole species is thermodynamically unstable and can undergo ring-opening (fragmentation to benzonitriles) if warmed.

  • 3-Bromoindazoles: Li-Br exchange is slower and may require slightly higher temperatures (-40°C to -60°C) or stronger lithiating agents (t-BuLi vs n-BuLi), increasing the risk of competing deprotonation or ring cleavage.

Data Summary: Operational Comparison
Feature3-Bromoindazole3-IodoindazoleStrategic Implication
Pd Oxidative Addition Slow (Requires Heat)Fast (Mild Conditions)Use Iodo for thermally sensitive substrates.
Li-Halogen Exchange Slower (-60°C to -40°C)Very Fast (-78°C)Use Iodo for kinetic control to prevent ring opening.
Atom Economy Higher (Br = 79.9 amu)Lower (I = 126.9 amu)Bromo is preferred for large-scale manufacturing.
Selectivity Low in poly-halo systemsHigh (vs. Cl/Br)Use Iodo for sequential coupling (e.g., C3 then C5).
Stability HighModerate (Light sensitive)Store Iodo derivatives in amber vials; use fresh.

Strategic Visualization: Sequential Functionalization

The following diagram illustrates the "Orthogonal Strategy" using a mixed-halogen scaffold (6-bromo-3-iodoindazole). This approach leverages the reactivity gap to build complex drugs step-by-step.[2]

Indazole_Reactivity cluster_legend Reactivity Logic Start 6-Bromo-3-Iodoindazole (Bifunctional Scaffold) Step1 Step 1: Chemoselective C3 Coupling (Suzuki/Sonogashira) Start->Step1  Pd(0), RT-60°C  (Activates C-I only) Intermed Intermediate: 6-Bromo-3-Aryl-Indazole Step1->Intermed Step2 Step 2: C6 Functionalization (Requires Harsher Conditions) Intermed->Step2  Pd(0), Ligand, >80°C  (Activates C-Br) Final Final Drug Candidate (Disubstituted Indazole) Step2->Final Note C-I Bond: Weak (~65 kcal/mol) Reacts First Note2 C-Br Bond: Strong (~81 kcal/mol) Reacts Second

Figure 1: Sequential functionalization workflow exploiting the reactivity differential between C3-I and C6-Br bonds.

Experimental Protocols

Protocol A: Chemoselective Suzuki Coupling of 3-Iodoindazole

Target: Selective functionalization of C3-I in the presence of C-Br or sensitive groups.

Rationale: This protocol uses mild base and temperature to ensure only the C-I bond reacts.

  • Preparation: In a Schlenk flask, dissolve 3-iodo-6-bromo-1H-indazole (1.0 equiv) and Aryl-Boronic Acid (1.1 equiv) in 1,4-Dioxane/Water (4:1 v/v).

  • Base Addition: Add

    
     (2.0 equiv). Note: Stronger bases like 
    
    
    
    may promote side reactions.
  • Catalyst: Add

    
     (3-5 mol%).
    
    • Expert Insight: Pd(dppf) is preferred over Pd(PPh3)4 here because the bidentate ligand prevents rapid catalyst decomposition and suppresses dehalogenation of the bromine.

  • Reaction: Degas with Argon for 5 mins. Stir at 50°C for 4-6 hours.

    • Checkpoint: Monitor by LC-MS. The C3-product should form with >95% selectivity over the C6-product.

  • Workup: Dilute with EtOAc, wash with brine, dry over

    
    .
    
Protocol B: Lithium-Halogen Exchange (C3-Formylation)

Target: Converting 3-iodoindazole to 3-formylindazole.

Rationale: The C3-iodo derivative is required here.[3] The C3-bromo analog reacts too slowly at -78°C, and warming causes the N-protected indazole ring to open (fragmentation).

  • Protection: Ensure the indazole is N1-protected (e.g., SEM, THP, or Boc). Unprotected indazoles will simply be deprotonated at N1.

  • Exchange: Dissolve N1-SEM-3-iodoindazole in anhydrous THF under Argon. Cool to -78°C .

  • Lithiation: Add n-BuLi (1.1 equiv, 2.5 M in hexanes) dropwise over 10 mins.

    • Critical Step: Stir for exactly 15-20 mins at -78°C. Do not extend time or warm up.

  • Trapping: Add anhydrous DMF (3.0 equiv) rapidly.

  • Quench: Stir for 30 mins at -78°C, then warm to 0°C and quench with saturated

    
    .
    

Strategic Decision Matrix

Use this logic flow to select the correct starting material for your campaign.

Decision_Matrix Query Start: Selecting C3-Halo Indazole Q1 Does the molecule contain other halogens (Cl, Br)? Query->Q1 Q2 Is the substrate thermally unstable (>80°C)? Q1->Q2 No Result_I Select 3-IODO-Indazole (High Selectivity/Mild Cond.) Q1->Result_I Yes (Need Orthogonality) Q2->Result_I Yes Result_Br Select 3-BROMO-Indazole (Cost Effective/Stable) Q2->Result_Br No

Figure 2: Decision matrix for selecting between Bromo and Iodo precursors.

References

  • Giraud, F., et al. (2025). "C3-Indazole Functionalization: A Review." Institute of Chemistry of Clermont-Ferrand. [3][4][5][6]

  • BenchChem Technical Support. (2025). "A Comparative Guide to the Reactivity of Iodo-indazoles in Cross-Coupling Reactions." BenchChem.[1] 1

  • Unibrom Corp. (2025). "Intermediates 6-bromo-3-iodo-1H-indazole for critical molecular building block." Unibrom. 2

  • Vera, G., et al. (2025). "Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate." Molecules. 7

  • MDPI. (2023). "The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling." MDPI. 5

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Disposal Procedures for 3-Bromo-6-methoxy-1-methyl-1H-indazole

Executive Operational Blueprint Immediate Action Required: Treat 3-Bromo-6-methoxy-1-methyl-1H-indazole as Halogenated Hazardous Chemical Waste . Do not dispose of this compound down the drain or in municipal trash.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Operational Blueprint

Immediate Action Required: Treat 3-Bromo-6-methoxy-1-methyl-1H-indazole as Halogenated Hazardous Chemical Waste .

Do not dispose of this compound down the drain or in municipal trash. Its halogenated nature (Bromine substituent) mandates high-temperature incineration to prevent the formation of persistent organic pollutants (POPs) or toxic byproducts.

Quick Classification Table:

ParameterOperational Specification
Waste Stream Halogenated Organic (Solid or Liquid depending on solution state)
Primary Hazard Irritant (Skin/Eye), Acute Toxicity (Oral), Aquatic Toxicity
Container Type HDPE (High-Density Polyethylene) or Amber Glass with PTFE-lined cap
Segregation Strictly segregate from strong oxidizers and non-halogenated solvents
Disposal Method Commercial Incineration (via licensed hazardous waste vendor)

Hazard Identification & Risk Assessment

To ensure safety, we must understand the causality behind these protocols. This compound is an indazole scaffold functionalized with a bromine atom and a methoxy group.[1][2]

  • Halogenation (Bromine at C-3): The presence of the carbon-bromine bond defines the disposal pathway. Burning halogenated compounds at low temperatures can generate hydrogen bromide (HBr) and potentially brominated dioxins. Therefore, specialized incineration with scrubbers is required.

  • Indazole Core: Nitrogen-rich heterocycles can release nitrogen oxides (

    
    ) upon decomposition.
    
  • Physiological Impact: Like many halogenated indazoles, this compound is classified as an Irritant (H315, H319, H335) and potentially Harmful if Swallowed (H302) . It possesses lipophilic characteristics (due to the methyl and methoxy groups) which may facilitate absorption through skin or cell membranes.

Step-by-Step Disposal Protocol

This protocol is designed as a self-validating system. If a step is skipped (e.g., improper labeling), the downstream waste contractor will reject the shipment.

Phase 1: Waste Characterization & Segregation

The Golden Rule: Never mix halogenated and non-halogenated wastes if possible.

  • Reasoning: Non-halogenated solvents are often used for fuel blending (energy recovery), which is cheaper and more sustainable. Halogenated waste requires dedicated incineration, which is significantly more expensive. Contaminating a non-halogenated stream with this brominated compound downgrades the entire container to "Halogenated," increasing disposal costs and environmental impact.

Phase 2: Accumulation & Container Selection
  • Select Container:

    • Solids: Use a wide-mouth HDPE jar.

    • Solutions: Use a narrow-neck amber glass bottle or HDPE carboy. Ensure the cap has a PTFE (Teflon) liner to prevent solvent degradation of the seal.

  • Headspace: Leave at least 10% headspace to allow for thermal expansion.

  • Secondary Containment: Place the waste container in a polyethylene tray capable of holding 110% of the container's volume.

Phase 3: Labeling (Critical for Compliance)

Labeling must occur before the first drop of waste enters the container.[3]

  • Chemical Name: Write out the full name: "3-Bromo-6-methoxy-1-methyl-1H-indazole". Do not use abbreviations or chemical structures alone.

  • Hazard Checkbox: Mark "Toxic" and "Irritant".[4]

  • Constituents: If in solution, list the solvent and the approximate concentration (e.g., "Dichloromethane 95%, 3-Bromo-6-methoxy-1-methyl-1H-indazole 5%").

Phase 4: Satellite Accumulation Area (SAA) Management
  • Store the container at or near the point of generation (e.g., inside the fume hood or a designated cabinet under the hood).

  • Keep Closed: The container must remain sealed unless adding waste.[3][4]

  • Timeline: Once full, move to the Central Accumulation Area (CAA) within 3 days (per standard US EPA regulations).

Visual Workflow: Disposal Decision Logic

The following diagram illustrates the critical decision nodes for disposing of this specific compound to ensure regulatory compliance.

DisposalWorkflow Start Waste Generation: 3-Bromo-6-methoxy-1-methyl-1H-indazole StateCheck Physical State? Start->StateCheck SolidWaste Solid Waste Stream StateCheck->SolidWaste Solid/Powder LiquidWaste Liquid/Solution Waste StateCheck->LiquidWaste Dissolved Labeling Label: 'Hazardous Waste - Halogenated' List all constituents SolidWaste->Labeling SolventCheck Is Solvent Halogenated? (e.g., DCM, Chloroform) LiquidWaste->SolventCheck HaloStream Stream A: Halogenated Solvents (High Cost Disposal) SolventCheck->HaloStream Yes NonHaloStream Stream B: Non-Halogenated Solvents (Fuel Blending) SolventCheck->NonHaloStream No (e.g., Methanol, DMSO) HaloStream->Labeling Contamination CRITICAL STOP: Do NOT mix with Stream B. Add to Stream A. NonHaloStream->Contamination Contains Brominated Solute Contamination->HaloStream Pickup Schedule EHS Pickup (Incineration) Labeling->Pickup

Figure 1: Decision logic for segregating brominated indazole waste. Note that even if dissolved in a non-halogenated solvent, the presence of the brominated solute often necessitates treating the entire mixture as halogenated waste depending on concentration thresholds.

Regulatory Compliance & Codes

US EPA (RCRA) Considerations

While 3-Bromo-6-methoxy-1-methyl-1H-indazole is not explicitly listed on the P-list or U-list, it is regulated under the "Cradle-to-Grave" liability system.

  • Characteristic Waste: If the waste exhibits toxicity (via TCLP) or ignitability (if in flammable solvent), it carries D-codes.

  • Halogenated Solvents (F-List): If dissolved in spent methylene chloride or chloroform, assign code F002 .

  • Generator Status: Ensure your facility's generator status (VSQG, SQG, or LQG) allows for the accumulation volume you are handling.

Global Harmonized System (GHS) Labeling

Ensure your secondary container labels carry these pictograms:

  • GHS07 (Exclamation Mark): Irritant/Harmful

  • GHS09 (Environment): If aquatic toxicity is confirmed (common for halogenated aromatics).

Emergency Spill Response

Scenario: You drop a 5g vial of solid 3-Bromo-6-methoxy-1-methyl-1H-indazole in the lab.

  • Evacuate & Ventilate: Clear the immediate area. Ensure fume hoods are active.

  • PPE: Don double nitrile gloves, safety goggles, and a lab coat. If dust is airborne, use an N95 or P100 respirator.

  • Containment:

    • Solid: Gently cover with wet paper towels to prevent dust dispersion. Scoop up using a dustpan dedicated to hazardous waste.

    • Liquid: Use a spill pillow or vermiculite absorbent.

  • Decontamination: Wipe the surface with a soap/water solution, followed by an alcohol wipe.

  • Disposal: Place all cleanup materials (gloves, towels, scoop) into the Halogenated Hazardous Waste container. Do not throw spill debris in the regular trash.

References

  • US Environmental Protection Agency (EPA). (2025). Hazardous Waste Codes (F, K, P, U, and D Lists). Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling 3-Bromo-6-methoxy-1-methyl-1H-indazole

CAS Number: 1134328-18-9 Molecular Formula: C9H9BrN2O Signal Word: WARNING Executive Safety Summary Immediate Action Required: Treat this compound as a bioactive pharmaceutical intermediate with high respiratory and cont...

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 1134328-18-9 Molecular Formula: C9H9BrN2O Signal Word: WARNING

Executive Safety Summary

Immediate Action Required: Treat this compound as a bioactive pharmaceutical intermediate with high respiratory and contact irritation potential.

While classified primarily as an irritant (H315, H319, H335) and harmful if swallowed (H302), the indazole scaffold is a privileged structure in kinase inhibitor development. The "Precautionary Principle" dictates handling this as a potential sensitizer and bioactive agent until specific toxicology rules otherwise.

Core Hazard Profile:

  • Physical State: Solid powder (risk of airborne particulate).

  • Chemical Hazard: Halogenated organic (Bromine substituent).[1][2]

  • Bioactivity: Potential kinase modulator (requires containment).

Risk Assessment & PPE Matrix

This matrix moves beyond generic advice, tailoring protection to the specific physical state of the chemical during your workflow.

Operational PhaseHazard DriverPrimary PPE (Mandatory)Secondary PPE (Context Dependent)
Solids Handling (Weighing, Transfer)Inhalation: Fine particulates.Static: Powder dispersion.Respiratory: N95/P95 (if outside hood) or Fume Hood (Sash <18").Hands: Nitrile Gloves (0.11mm).Eyes: Chemical Goggles (if drafty/high dust risk).Body: Tyvek sleeves if handling >10g.
Solution Phase (Reaction, Extraction)Permeation: Solvent carrier drives chemical through skin.Splash: Corrosive potential.Hands: Solvent-Specific.• DCM/Chloroform: Laminate/PVA (Nitrile fails <5 mins).• MeOH/Ethyl Acetate: Nitrile (Double gloved).Eyes: Face Shield + Safety Glasses (if pressurized/heating).Body: Chemical-resistant apron.
Spill Cleanup Contamination: High concentration exposure.Respiratory: P100 Half-mask (if powder spill >5g).Hands: Double Nitrile (0.14mm+).Feet: Boot covers (if floor contamination suspected).
Technical Justification & Mechanism

Why specific PPE choices matter for CAS 1134328-18-9:

  • The Halogen Factor (Bromine): The C3-Bromine atom increases the lipophilicity of the indazole core. This enhances membrane permeability, meaning the compound can penetrate the skin barrier more effectively than non-halogenated analogs. Standard latex gloves are insufficient; nitrile provides better resistance to organic solids, but laminate gloves (Silver Shield) are required if the compound is dissolved in halogenated solvents (DCM), as the solvent will carry the toxin through nitrile in seconds.

  • Indazole Bioactivity: Indazoles are frequently designed to interact with enzymes (e.g., VEGFR, kinases). Inhalation of dust allows direct entry into the bloodstream via the alveoli, bypassing first-pass metabolism. This necessitates the use of a Class II Biosafety Cabinet (BSC) or a certified Chemical Fume Hood to maintain a "zero-inhalation" environment.

  • Electrostatic Dispersion: Dry organic heterocycles often carry static charges. When a spatula approaches the vial, "jumping" of the powder can occur, leading to invisible surface contamination. An ionizing fan or anti-static gun is recommended during weighing to prevent this dispersion.

Operational Protocols
Protocol A: Precision Weighing & Transfer

Objective: Transfer solid without generating airborne dust.

  • Preparation: Place the analytical balance inside the fume hood or a powder containment enclosure.

  • Static Control: Pass an anti-static gun over the receiving vessel and the stock bottle for 3 seconds.

  • Transfer: Use a disposable anti-static micro-spatula. Do not tap the spatula against the vial rim (creates aerosol).

  • Decontamination: Immediately wipe the balance area with a tissue dampened in methanol. Dispose of the tissue as solid hazardous waste , not trash.

Protocol B: Emergency Spill Response

Scenario: 500mg vial dropped on the floor.

  • Isolate: Mark a 3-meter radius. Alert nearby personnel.

  • PPE Upgrade: Don double nitrile gloves and safety goggles. If the powder is visibly airborne, wait 10 minutes for settling or don a P100 respirator.

  • Containment: Do NOT sweep (creates dust). Cover the spill with a paper towel dampened with Isopropanol (prevents dust generation).

  • Removal: Wipe inward from the periphery to the center.

  • Verification: Illuminate the area with a flashlight at a low angle to reveal any remaining glistening crystals.

Waste Disposal Logic

Critical Rule: This compound contains Bromine .[3][4] It must NOT be placed in the general "Organic Waste" container if your facility separates halogenated waste.

  • Solid Waste: Label as "Solid Hazardous Waste: Halogenated Organic (Bromo-indazole derivative)."

  • Liquid Waste: Dispose in Halogenated Solvent Waste carboy. Mixing halogenated compounds with general organics can result in costly disposal fines or incompatible chemical reactions in the waste stream.

Visual Decision Support
Figure 1: PPE Selection Decision Tree

Caption: Logic flow for selecting the correct glove and respiratory protection based on the physical state of the material.

PPE_Selection Start Start: Handling 3-Bromo-6-methoxy-1-methyl-1H-indazole State Physical State? Start->State Solid Solid (Powder) State->Solid Liquid In Solution State->Liquid Hood Is Fume Hood Available? Solid->Hood Solvent Solvent Type? Liquid->Solvent YesHood Standard PPE: Lab Coat, Nitrile Gloves, Safety Glasses Hood->YesHood Yes NoHood Respiratory Hazard! Hood->NoHood No N95 Wear N95/P100 Mask + Goggles NoHood->N95 Halogenated DCM / Chloroform Solvent->Halogenated Polar MeOH / Acetone / Water Solvent->Polar SilverShield Laminate Gloves (Silver Shield) Halogenated->SilverShield Nitrile Double Nitrile Gloves Polar->Nitrile

Figure 2: Waste Disposal Workflow

Caption: Correct segregation of brominated waste to prevent regulatory non-compliance.

Waste_Disposal WasteStart Waste Generated Type Waste Type? WasteStart->Type SolidWaste Solid (Wipes, Vials, Powder) Type->SolidWaste LiquidWaste Liquid (Reaction Mixtures) Type->LiquidWaste BinSolid Solid Hazardous Waste Bin (Label: Toxic/Irritant) SolidWaste->BinSolid CheckHalo Contains Halogenated Solvents (DCM)? LiquidWaste->CheckHalo HaloYes Halogenated Waste Stream (Critical for Bromine) CheckHalo->HaloYes Yes (or if unsure) HaloNo Non-Halogenated Organic (Only if solvent is Ethanol/Acetone) CheckHalo->HaloNo No

References
  • University of Illinois DRS. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved February 25, 2026, from [Link]

Sources

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